5-Methyl-6-nitrobenzo[d][1,3]dioxole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXVJRZFPZLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404160 | |
| Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32996-27-3 | |
| Record name | 5-Methyl-6-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32996-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methyl-6-nitrobenzo[d]dioxole. The information is presented to be a valuable resource for professionals in research and drug development.
Chemical Identity and Computed Properties
5-Methyl-6-nitrobenzo[d]dioxole is a nitroaromatic compound with the molecular formula C₈H₇NO₄.[1] It is also known by its IUPAC name, 5-methyl-6-nitro-1,3-benzodioxole.[1] The compound is listed as a "Protein Degrader Building Block", suggesting its potential utility in the development of targeted protein degradation technologies.[2]
The following table summarizes the key computed physical and chemical properties of 5-Methyl-6-nitrobenzo[d]dioxole.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| Exact Mass | 181.03750770 Da | PubChem[1] |
| Topological Polar Surface Area | 64.3 Ų | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| CAS Number | 32996-27-3 | PubChem[1] |
Experimental Physical Properties
For instance, the related compound 5-nitro-1,3-benzodioxole has a reported melting point of 149°-150° C.[3] Another analog, 6-Nitro-1,3-benzodioxole-5-carboxylic acid methyl ester , has a melting point of 102.5 °C.[4] These values suggest that 5-Methyl-6-nitrobenzo[d]dioxole is likely to be a solid at room temperature with a relatively high melting point.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a closely related compound, 5-nitro-1,3-benzodioxole, which can be adapted for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Synthesis of 5-nitro-1,3-benzodioxole: [3]
-
Nitration: 12.2 g of 1,3-benzodioxole is dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.
-
A solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid is added dropwise to the flask, maintaining the temperature between 15°-25° C.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Isolation and Purification: The precipitated crystals are collected by filtration under suction, washed with water, and then recrystallized from alcohol to yield the final product.
The physical properties of the synthesized compound would then be determined using standard laboratory techniques such as differential scanning calorimetry (for melting point), ebulliometry (for boiling point), and spectrophotometry or gravimetric analysis (for solubility in various solvents).
Logical Workflow for Compound Characterization
Due to the limited information on specific biological pathways involving 5-Methyl-6-nitrobenzo[d]dioxole, the following diagram illustrates a general logical workflow for the characterization of a novel chemical entity in a drug discovery context.
This diagram outlines the logical progression from the initial synthesis of a compound to its potential development as a therapeutic agent. Each step involves specific experimental protocols and data analysis to build a comprehensive profile of the compound's physical, chemical, and biological properties.
References
An In-depth Technical Guide to 5-Methyl-6-nitrobenzo[d]dioxole (CAS: 32996-27-3): A Putative Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative with emerging significance in the field of medicinal chemistry. While detailed research on this specific molecule remains limited in publicly accessible literature, its structural motifs and commercial availability as a "Protein Degrader Building Block" strongly suggest its potential application as a chemical intermediate in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its anticipated role in the development of novel protein degraders. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this compound.
Chemical and Physical Properties
5-Methyl-6-nitrobenzo[d]dioxole is a small organic molecule with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol .[1] While extensive experimental data is not available, its computed properties provide valuable insights for its handling and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 32996-27-3 | [1] |
| Molecular Formula | C8H7NO4 | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| IUPAC Name | 5-methyl-6-nitro-1,3-benzodioxole | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1--INVALID-LINK--[O-])OCO2 | [1] |
| InChIKey | HSJXVJRZFPZLSP-UHFFFAOYSA-N | [1] |
| Appearance | Inferred to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
| Purity | Commercially available with ≥98.0% purity | [2] |
Plausible Synthesis Protocol
Reaction: Nitration of 5-methyl-1,3-benzodioxole.
Materials:
-
5-methyl-1,3-benzodioxole
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Glacial acetic acid (as a potential solvent)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to generate the nitronium ion.
-
In a separate flask, dissolve 5-methyl-1,3-benzodioxole in a suitable solvent such as glacial acetic acid.
-
Slowly add the nitrating mixture (from step 2) to the solution of 5-methyl-1,3-benzodioxole while maintaining a low temperature (0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization to yield 5-Methyl-6-nitrobenzo[d]dioxole.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization for this particular substrate.
References
An In-depth Technical Guide to the Molecular Structure of 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Methyl-6-nitrobenzo[d]dioxole. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and potential biological characteristics of this compound.
Molecular Structure and Properties
5-Methyl-6-nitrobenzo[d]dioxole, with the CAS number 32996-27-3, is a nitro-aromatic compound belonging to the benzodioxole family.[1][2] Its molecular structure consists of a benzene ring fused to a dioxole ring, with a methyl group and a nitro group substituted at positions 5 and 6, respectively.
Table 1: Physicochemical Properties of 5-Methyl-6-nitrobenzo[d]dioxole
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-6-nitro-1,3-benzodioxole | PubChem[1] |
| CAS Number | 32996-27-3 | PubChem[1] |
| Purity | ≥ 95% | Commercial Supplier[2] |
| Appearance | Light yellow to brown solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
Synthesis
Proposed Experimental Protocol: Nitration of 5-Methyl-1,3-benzodioxole
This protocol is adapted from the synthesis of 5-nitro-1,3-benzodioxole.[3]
Materials:
-
5-Methyl-1,3-benzodioxole
-
Glacial Acetic Acid
-
Nitric Acid (d=1.4)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Dissolve 5-methyl-1,3-benzodioxole in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 15-25°C.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise while maintaining the temperature between 15-25°C.
-
After the addition is complete, continue stirring the mixture at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain purified 5-Methyl-6-nitrobenzo[d]dioxole.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 5-Methyl-6-nitrobenzo[d]dioxole is not currently available in public databases. The following tables present predicted spectroscopic characteristics based on the known shifts of related compounds and computational models. These values should be confirmed by experimental analysis.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | H-4 |
| ~ 7.0 | s | 1H | H-7 |
| ~ 6.0 | s | 2H | O-CH₂-O |
| ~ 2.3 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-7a |
| ~ 148 | C-3a |
| ~ 145 | C-6 |
| ~ 135 | C-5 |
| ~ 110 | C-4 |
| ~ 108 | C-7 |
| ~ 102 | O-CH₂-O |
| ~ 20 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1520 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 | Strong | Symmetric NO₂ stretch |
| ~ 1250 | Strong | C-O-C stretch |
| ~ 1040 | Strong | C-O-C stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 181.04 | [M]⁺ (Molecular Ion) |
| 165.04 | [M-O]⁺ |
| 151.04 | [M-NO]⁺ |
| 135.05 | [M-NO₂]⁺ |
| 105.03 | [C₇H₅O]⁺ |
Potential Biological Activity
While there is no specific research on the biological activity of 5-Methyl-6-nitrobenzo[d]dioxole, studies on related 1,3-benzodioxole and nitro-aromatic compounds suggest potential areas of interest for investigation.
Derivatives of 1,3-benzodioxole have been reported to exhibit a range of biological activities, including cytotoxic and antitumor effects.[4][5][6][7] The nitro group is a well-known pharmacophore and is present in many compounds with antimicrobial and antineoplastic properties.[8][9][10] The presence of the nitro group can enhance the biological activity of a molecule through various mechanisms, including the generation of reactive oxygen species upon reduction.[8][9]
Therefore, it is plausible that 5-Methyl-6-nitrobenzo[d]dioxole could exhibit cytotoxic or antimicrobial properties. However, this is speculative and requires experimental validation through in vitro and in vivo studies.
Diagram 2: Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the investigation of the biological activity of 5-Methyl-6-nitrobenzo[d]dioxole.
Conclusion
5-Methyl-6-nitrobenzo[d]dioxole is a readily synthesizable compound with potential for biological activity based on its structural similarity to other bioactive molecules. This technical guide provides a foundational understanding of its molecular structure, properties, and a proposed synthetic route. The absence of experimental spectroscopic and biological data highlights the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The provided predicted data and logical workflows offer a starting point for such investigations.
References
- 1. 5-Methyl-6-nitro-1,3-benzodioxole | C8H7NO4 | CID 4550461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-6-nitro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the C8H7NO4 benzodioxole derivative, 5-methyl-6-nitro-1,3-benzodioxole. This compound belongs to the benzodioxole class of molecules, which are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic compounds.[1] The introduction of a nitro group to the benzodioxole scaffold can significantly influence its electronic properties and biological activity, making it a valuable subject for research and drug development.[2] This document details the physicochemical properties, a plausible synthetic route with experimental protocols, and an analysis of its potential biological activities based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for 5-methyl-6-nitro-1,3-benzodioxole is presented below. These properties are computationally derived and provide essential information for handling, formulation, and theoretical modeling.[3]
| Property | Value |
| IUPAC Name | 5-methyl-6-nitro-1,3-benzodioxole |
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol |
| CAS Number | 32996-27-3 |
| Appearance | Expected to be a solid |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 181.037508 g/mol |
| Topological Polar Surface Area | 64.3 Ų |
Synthesis
Proposed Synthetic Workflow
The synthesis of 5-methyl-6-nitro-1,3-benzodioxole can be logically achieved through the direct nitration of 5-methyl-1,3-benzodioxole. This workflow is based on similar, well-documented nitration reactions of benzodioxole and its derivatives.
Caption: Proposed synthesis workflow for 5-methyl-6-nitro-1,3-benzodioxole.
Experimental Protocol: Nitration of 5-Methyl-1,3-benzodioxole
This protocol is adapted from established procedures for the nitration of similar benzodioxole compounds. Researchers should exercise caution and perform appropriate risk assessments before undertaking this synthesis.
Materials:
-
5-methyl-1,3-benzodioxole
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool before use.
-
Reaction Setup: Dissolve 5-methyl-1,3-benzodioxole in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 5-methyl-1,3-benzodioxole over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 5-methyl-6-nitro-1,3-benzodioxole.
Potential Biological Activities and Signaling Pathways
While specific biological data for 5-methyl-6-nitro-1,3-benzodioxole is not available in the reviewed literature, the broader class of benzodioxole and nitroaromatic compounds has been extensively studied, providing insights into its potential therapeutic applications.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species. These radical species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and ultimately lead to cell death. It is plausible that 5-methyl-6-nitro-1,3-benzodioxole could exhibit activity against various bacterial and fungal strains.
Anticancer Activity
Numerous benzodioxole derivatives have demonstrated significant anticancer properties.[4][5] The proposed mechanism for some of these compounds involves the inhibition of critical cellular processes in cancer cells, such as tubulin polymerization or the function of enzymes like topoisomerase. The presence of the nitro group can enhance the cytotoxic potential of the molecule. The mechanism of action for nitro-containing anticancer drugs can involve their reduction to cytotoxic species under the hypoxic conditions often found in solid tumors.
Potential Signaling Pathway Involvement
Given the established activities of related compounds, a potential mechanism of action for 5-methyl-6-nitro-1,3-benzodioxole could involve the induction of oxidative stress and subsequent activation of apoptotic pathways in target cells.
Caption: Inferred signaling pathway for the biological activity of 5-methyl-6-nitro-1,3-benzodioxole.
Conclusion and Future Directions
5-Methyl-6-nitro-1,3-benzodioxole is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable. While specific biological data is currently lacking, the known activities of related benzodioxole and nitroaromatic compounds suggest that this molecule may possess valuable antimicrobial and anticancer properties.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The synthesis of 5-methyl-6-nitro-1,3-benzodioxole should be performed and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
Quantitative Biological Evaluation: The compound should be screened against a panel of microbial strains and cancer cell lines to determine its Minimum Inhibitory Concentrations (MICs) and IC50 values, respectively.
-
Mechanism of Action Studies: Should significant biological activity be observed, further studies should be conducted to elucidate the precise mechanism of action and identify the specific cellular targets and signaling pathways involved.
This technical guide serves as a foundational document to stimulate and guide future research into the properties and potential applications of 5-methyl-6-nitro-1,3-benzodioxole.
References
- 1. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methyl-6-nitro-1,3-benzodioxole | C8H7NO4 | CID 4550461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-6-nitrobenzo[d]dioxole, a heterocyclic aromatic compound of interest in various chemical and pharmaceutical research domains. This document details the compound's history, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and relevant characterization data. The information is structured to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction and Historical Context
5-Methyl-6-nitrobenzo[d]dioxole, also known as 2-nitro-4,5-methylenedioxytoluene, belongs to the family of substituted benzodioxoles. The benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities. While the specific discovery of 5-Methyl-6-nitrobenzo[d]dioxole is not well-documented in readily available historical literature, its synthesis falls within the broader, well-established field of electrophilic aromatic substitution reactions on benzodioxole derivatives, which have been explored since the late 19th and early 20th centuries.
The development of nitration techniques for aromatic compounds was a pivotal achievement in organic chemistry, enabling the introduction of the versatile nitro group, a precursor for many other functional groups. The synthesis of nitro-substituted benzodioxoles is a logical extension of this chemistry, driven by the desire to create novel chemical entities for various applications, including pharmaceuticals, agrochemicals, and material science. The presence of both a methyl and a nitro group on the benzodioxole scaffold allows for a range of further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Physicochemical Properties
A summary of the key quantitative data for 5-Methyl-6-nitrobenzo[d]dioxole is presented in the table below. These values are primarily computed properties sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| CAS Number | 32996-27-3 | PubChem[1] |
| Appearance | Expected to be a solid | - |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 181.03750770 g/mol | PubChem[1] |
| Monoisotopic Mass | 181.03750770 g/mol | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 215 | PubChem[1] |
Synthesis
The most probable synthetic route to 5-Methyl-6-nitrobenzo[d]dioxole is through the electrophilic nitration of its precursor, 5-methylbenzo[d]dioxole. The methylenedioxy and methyl groups are both activating and ortho-, para-directing. The nitration is expected to occur at the position ortho to the methyl group and para to the methylenedioxy ether oxygen, which is the C6 position.
Reaction Pathway
The synthesis involves the reaction of 5-methylbenzo[d]dioxole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Caption: Synthetic pathway for 5-Methyl-6-nitrobenzo[d]dioxole.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, adapted from a similar, well-established procedure for the nitration of 1,3-benzodioxole.
Materials:
-
5-methylbenzo[d]dioxole
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylbenzo[d]dioxole (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 5-methylbenzo[d]dioxole over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from ethanol to yield pure 5-Methyl-6-nitrobenzo[d]dioxole.
-
Drying: Dry the purified product in a desiccator under vacuum.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylenedioxy protons (a singlet around 6.0 ppm), and the methyl protons (a singlet around 2.2-2.5 ppm). The aromatic region would display two singlets, corresponding to the protons at the C4 and C7 positions.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all eight carbon atoms in the molecule, including the methylenedioxy carbon, the methyl carbon, and the six aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the C-O-C stretching of the methylenedioxy group.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 181.
Applications and Future Directions
5-Methyl-6-nitrobenzo[d]dioxole serves as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This makes the compound a valuable starting material for the synthesis of more complex molecules with potential applications in:
-
Drug Discovery: As a building block for the synthesis of novel pharmaceutical agents. The benzodioxole scaffold is present in several known bioactive compounds.
-
Agrochemicals: For the development of new pesticides and herbicides.
-
Material Science: As a precursor for the synthesis of dyes, polymers, and other functional materials.
Future research could focus on the exploration of the biological activities of derivatives of 5-Methyl-6-nitrobenzo[d]dioxole and the development of more efficient and environmentally friendly synthetic methods for its preparation.
Conclusion
5-Methyl-6-nitrobenzo[d]dioxole is a valuable synthetic intermediate with potential for a wide range of applications. While its specific discovery is not prominently documented, its synthesis is based on well-understood principles of electrophilic aromatic substitution. This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and potential areas for future research, serving as a valuable resource for the scientific community.
References
A Comprehensive Technical Guide to 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 5-Methyl-6-nitrobenzo[d]dioxole, a notable chemical compound within the benzodioxole family. This document consolidates available data on its synonyms, chemical and physical properties, a probable synthesis protocol, and its potential role as a synthetic intermediate.
Chemical Identity and Synonyms
5-Methyl-6-nitrobenzo[d]dioxole is a substituted benzodioxole with the chemical formula C₈H₇NO₄. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for 5-Methyl-6-nitrobenzo[d]dioxole [1]
| Identifier Type | Value |
| IUPAC Name | 5-methyl-6-nitro-1,3-benzodioxole |
| CAS Number | 32996-27-3 |
| PubChem CID | 4550461 |
| ChEMBL ID | CHEMBL1671942 |
| DSSTox Substance ID | DTXSID00404160 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| InChI | InChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3 |
| InChIKey | HSJXVJRZFPZLSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1--INVALID-LINK--[O-])OCO2 |
| Common Synonyms | 2-nitro-4,5-methylenedioxytoluene |
| 5-methyl-6-nitro-1,3-dioxaindane | |
| 5-Methyl-6-nitrobenzo[d][1][2]dioxole |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 5-Methyl-6-nitrobenzo[d]dioxole [1]
| Property | Value |
| Molecular Weight | 181.15 g/mol |
| XLogP3 | 1.9 |
| Exact Mass | 181.03750770 Da |
| Monoisotopic Mass | 181.03750770 Da |
| Topological Polar Surface Area | 64.3 Ų |
| Heavy Atom Count | 13 |
| Complexity | 215 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole is not explicitly documented in readily available literature. However, based on established chemical principles and published syntheses of structurally similar compounds, a probable synthetic route involves the electrophilic nitration of 5-methyl-1,3-benzodioxole.[3][4] The following protocol is a representative procedure adapted from the synthesis of similar nitrobenzodioxoles.[3][4]
3.1. Materials and Equipment
-
5-methyl-1,3-benzodioxole
-
Glacial acetic acid
-
Nitric acid (d=1.4)
-
Stirring apparatus
-
Thermometer
-
Dropping funnel
-
Filtration apparatus
-
Recrystallization solvent (e.g., methanol or ethanol)
3.2. Experimental Procedure
-
Dissolve 5-methyl-1,3-benzodioxole in glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture to a temperature range of 15-25°C.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature between 15-25°C.
-
After the addition is complete, continue to stir the mixture at room temperature for several hours to overnight to ensure the reaction goes to completion.
-
The precipitated product, 5-Methyl-6-nitrobenzo[d]dioxole, is then collected by filtration.
-
Wash the collected crystals with water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.
3.3. Reaction Workflow
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for 5-Methyl-6-nitrobenzo[d]dioxole.
Potential Role in Pharmaceutical Synthesis
Direct evidence of the biological activity of 5-Methyl-6-nitrobenzo[d]dioxole is scarce in the scientific literature. However, its precursor, 5-methyl-1,3-benzodioxole, is a known intermediate in the synthesis of Sitaxentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[5] This suggests a potential role for 5-Methyl-6-nitrobenzo[d]dioxole as an intermediate in the synthesis of other, more complex, biologically active molecules. The nitro group can be readily reduced to an amine, which is a versatile functional group for further chemical modifications.
4.1. Logical Pathway for Further Synthesis
The following diagram illustrates a logical synthetic pathway where 5-Methyl-6-nitrobenzo[d]dioxole could serve as a key intermediate.
References
An In-depth Technical Guide on the Theoretical Properties of 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical and Computed Properties
5-Methyl-6-nitrobenzo[d]dioxole, a derivative of methylenedioxybenzene, possesses a unique combination of functional groups that are of interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic system. The core properties of this compound, largely derived from computational predictions, are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H7NO4 | PubChem CID: 4550461[1] |
| Molecular Weight | 181.15 g/mol | PubChem CID: 4550461[1] |
| IUPAC Name | 5-methyl-6-nitro-1,3-benzodioxole | PubChem CID: 4550461[1] |
| CAS Number | 32996-27-3 | PubChem CID: 4550461 |
| XLogP3 (Computed) | 1.9 | PubChem CID: 4550461[1] |
| Topological Polar Surface Area | 64.3 Ų | PubChem CID: 4550461[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 4550461 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 4550461 |
| Rotatable Bond Count | 0 | PubChem CID: 4550461 |
| Exact Mass | 181.03750770 Da | PubChem CID: 4550461[1] |
Theoretical and Computational Analysis Workflow
Due to the limited experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the electronic structure, reactivity, and spectral properties of 5-Methyl-6-nitrobenzo[d]dioxole. A typical workflow for such an analysis is outlined below.
Caption: A generalized workflow for the computational analysis of small molecules using DFT.
Predicted Theoretical Properties from Computational Models
While specific DFT calculations for 5-Methyl-6-nitrobenzo[d]dioxole are not published, we can infer the types of properties that can be determined and their significance based on studies of similar nitroaromatic compounds.
| Theoretical Property | Description and Significance |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, which are vital in predicting reaction mechanisms. |
| Molecular Electrostatic Potential (MEP) | MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions, such as nucleophilic or electrophilic attack, and intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer between orbitals, which is important for understanding hyperconjugative effects and the stability of the molecule. |
| Simulated Spectroscopic Data | DFT calculations can predict vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Comparing these simulated spectra with experimental data is a standard method for structural confirmation. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of a nitroaromatic compound like 5-Methyl-6-nitrobenzo[d]dioxole. These are intended as a guide and would require optimization for this specific molecule.
Illustrative Synthesis: Nitration of 5-Methylbenzo[d]dioxole
A plausible synthetic route to 5-Methyl-6-nitrobenzo[d]dioxole is the nitration of 5-methylbenzo[d]dioxole.
Materials:
-
5-Methylbenzo[d]dioxole
-
Fuming nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylbenzo[d]dioxole in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Purified 5-Methyl-6-nitrobenzo[d]dioxole
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the molecule. For nitroaromatic compounds, the aromatic protons are typically shifted downfield.[2]
Characterization by Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Purified 5-Methyl-6-nitrobenzo[d]dioxole
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution mass spectrum should be obtained to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation.
-
Analyze the fragmentation pattern to further confirm the structure. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other fragments are often observed.[3]
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 5-Methyl-6-nitrobenzo[d]dioxole, many nitroaromatic compounds are known to possess antimicrobial and cytotoxic properties.[4][5] Their mechanism of action often involves the reductive bioactivation of the nitro group.
Hypothetical Antimicrobial Signaling Pathway
The antimicrobial activity of many nitroaromatic compounds is dependent on their reduction within the target microorganism. This process generates reactive intermediates that can damage cellular macromolecules.[4][6]
Caption: A proposed mechanism for the antimicrobial action of nitroaromatic compounds.
This proposed pathway highlights that the nitro compound itself is a prodrug. Its activation is catalyzed by nitroreductases present in susceptible microorganisms, leading to the formation of cytotoxic species. This selective activation is a key principle in the design of targeted antimicrobial agents. The redox biochemistry of the nitro group is central to the biological activity of these antibiotics.[6]
References
- 1. 5-Methyl-6-nitro-1,3-benzodioxole | C8H7NO4 | CID 4550461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole
Introduction
5-Methyl-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative. Compounds within this class are of interest to researchers in medicinal chemistry and materials science due to their unique electronic and structural properties. The introduction of a nitro group to the benzodioxole scaffold via electrophilic nitration is a key synthetic step. This document outlines a representative protocol for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, based on established methods for the nitration of similar aromatic compounds. The provided protocol is adapted from the nitration of 1,3-benzodioxole.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis protocol.
| Parameter | Value |
| Starting Material | 5-Methyl-1,3-benzodioxole |
| Nitrating Agent | Nitric Acid (d=1.4) in Glacial Acetic Acid |
| Reaction Temperature | 15-25 °C |
| Reaction Time | Overnight |
| Solvent | Glacial Acetic Acid |
| Purification Method | Recrystallization from alcohol |
| Expected Product | 5-Methyl-6-nitrobenzo[d]dioxole |
Experimental Protocol: Nitration of 5-Methyl-1,3-benzodioxole
This protocol is adapted from the nitration of 1,3-benzodioxole and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
5-Methyl-1,3-benzodioxole
-
Concentrated Nitric Acid (d=1.4)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-Methyl-1,3-benzodioxole in glacial acetic acid.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to glacial acetic acid.
-
Nitration Reaction: Cool the solution of 5-Methyl-1,3-benzodioxole to 15 °C using an ice bath. While maintaining the temperature between 15-25 °C, add the nitrating mixture dropwise from the dropping funnel with continuous stirring.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel, and wash the solid with cold water to remove any residual acid.
-
Purification: Purify the crude 5-Methyl-6-nitrobenzo[d]dioxole by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Applications of 5-Methyl-6-nitrobenzo[d]dioxole in Organic Synthesis: A Versatile Building Block for Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 5-Methyl-6-nitrobenzo[d]dioxole is emerging as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a protected catechol with a reactive nitro group, make it a valuable precursor for a range of complex molecules, most notably in the burgeoning field of protein degradation.
Introduction to a Key Synthetic Intermediate
5-Methyl-6-nitrobenzo[d]dioxole, with the chemical formula C₈H₇NO₄, is a crystalline solid that serves as a versatile intermediate in multi-step organic syntheses.[1] Its classification as a "Protein Degrader Building Block" highlights its primary application in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules.[1] The core utility of this compound lies in the strategic manipulation of its functional groups: the nitro group can be readily reduced to an amine, providing a nucleophilic handle for further elaboration, while the methylenedioxy group acts as a stable protecting group for the catechol moiety, which is a common structural motif in biologically active compounds.
Key Synthetic Transformation: Reduction to 6-Amino-5-methylbenzo[d]dioxole
The cornerstone of the synthetic utility of 5-Methyl-6-nitrobenzo[d]dioxole is its reduction to the corresponding aniline derivative, 6-amino-5-methylbenzo[d]dioxole. This transformation unlocks a plethora of subsequent chemical modifications, making the resulting amino compound a critical intermediate for introducing the benzodioxole scaffold into larger, more complex molecules.
A general and reliable method for this reduction involves catalytic hydrogenation. While a specific protocol for 5-Methyl-6-nitrobenzo[d]dioxole is not extensively detailed in publicly available literature, a well-established procedure for similar nitroarenes can be adapted.
Experimental Protocol: Catalytic Hydrogenation of 5-Methyl-6-nitrobenzo[d]dioxole
Objective: To synthesize 6-amino-5-methylbenzo[d]dioxole from 5-Methyl-6-nitrobenzo[d]dioxole.
Materials:
-
5-Methyl-6-nitrobenzo[d]dioxole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 5-Methyl-6-nitrobenzo[d]dioxole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
The flask is then sealed and purged with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas into the flask, either from a balloon or a hydrogenation apparatus, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 6-amino-5-methylbenzo[d]dioxole can be purified by recrystallization or column chromatography if necessary.
Applications in the Synthesis of Bioactive Molecules
The primary application of 6-amino-5-methylbenzo[d]dioxole lies in its role as a key intermediate for the synthesis of molecules with potential therapeutic value. The amino group provides a convenient point of attachment for various side chains and linkers, which is a crucial step in the assembly of PROTACs.
PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The 6-amino-5-methylbenzo[d]dioxole moiety can be incorporated into either the target protein ligand or the linker, depending on the design of the PROTAC.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the utilization of 5-Methyl-6-nitrobenzo[d]dioxole in the synthesis of a generic PROTAC.
Caption: Logical workflow for the synthesis of a PROTAC molecule utilizing 5-Methyl-6-nitrobenzo[d]dioxole.
Quantitative Data Summary
While specific quantitative data for reactions involving 5-Methyl-6-nitrobenzo[d]dioxole is sparse in the public domain, the following table summarizes the key properties of the starting material.
| Property | Value | Reference |
| Chemical Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| CAS Number | 32996-27-3 | [1] |
| Appearance | Crystalline solid | |
| Purity (Commercial) | ≥95% | [1] |
Signaling Pathway Context
The end products synthesized from 5-Methyl-6-nitrobenzo[d]dioxole, particularly PROTACs, are designed to modulate cellular signaling pathways by inducing the degradation of specific proteins. The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.
Caption: General mechanism of action for a PROTAC, inducing protein degradation.
Conclusion
5-Methyl-6-nitrobenzo[d]dioxole is a valuable and versatile building block in modern organic synthesis, with a clear trajectory towards applications in medicinal chemistry and drug discovery. Its primary utility as a precursor to 6-amino-5-methylbenzo[d]dioxole provides a strategic entry point for the incorporation of the benzodioxole motif into complex, biologically active molecules like PROTACs. Further research and publication of detailed synthetic applications will undoubtedly solidify its importance for researchers and scientists in the field of drug development.
References
Application Notes and Protocols: Utilizing 5-Methyl-6-nitrobenzo[d]dioxole as a Versatile Building Block for Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The discovery of novel building blocks for the synthesis of E3 ligase ligands is a critical step in expanding the chemical space of protein degraders. This document provides detailed application notes and protocols for the use of 5-Methyl-6-nitrobenzo[d]dioxole as a key starting material for the synthesis of novel ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited ligase in PROTAC design.[1][2][3]
Introduction
The VHL E3 ligase is a popular choice for PROTAC development due to its well-defined binding pocket and its role in the degradation of hypoxia-inducible factors (HIFs).[1][4][5] Small molecule VHL ligands typically mimic the structure of the HIF-1α peptide, which contains a critical hydroxyproline residue.[1] 5-Methyl-6-nitrobenzo[d]dioxole presents a unique chemical scaffold that, through a series of synthetic transformations, can be elaborated into a potent VHL ligand. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for incorporating the resulting ligand into a functional protein degrader.
Synthetic Strategy Overview
The overall strategy involves the conversion of 5-Methyl-6-nitrobenzo[d]dioxole into a key intermediate that can be coupled to a hydroxyproline derivative, a linker, and a warhead targeting a protein of interest (POI). The proposed synthetic workflow is depicted below.
Figure 1. Proposed synthetic workflow for the conversion of 5-Methyl-6-nitrobenzo[d]dioxole into a final PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-5-methylbenzo[d]dioxole (Intermediate C)
-
Materials:
-
5-Methyl-6-nitrobenzo[d]dioxole (1.0 eq)
-
Palladium on carbon (10% w/w, 0.05 eq)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 5-Methyl-6-nitrobenzo[d]dioxole in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a H₂ atmosphere until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-5-methylbenzo[d]dioxole.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6-Bromo-5-methylbenzo[d]dioxole (Intermediate E)
-
Materials:
-
6-Amino-5-methylbenzo[d]dioxole (1.0 eq)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
-
Procedure:
-
Suspend 6-Amino-5-methylbenzo[d]dioxole in HBr at 0 °C.
-
Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve CuBr in HBr and cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of the VHL Ligand Core (Intermediate G)
-
Materials:
-
6-Bromo-5-methylbenzo[d]dioxole (1.0 eq)
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH) (1.1 eq)
-
A suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
-
A suitable base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
-
Procedure:
-
To an oven-dried flask, add 6-Bromo-5-methylbenzo[d]dioxole, Boc-Hyp-OH, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature determined by the specific catalyst system (typically 80-120 °C) until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the VHL ligand core.
-
Data Presentation
| Compound ID | Starting Material | Key Reagents | Reaction | Yield (%) | Purity (%) |
| C | 5-Methyl-6-nitrobenzo[d]dioxole | H₂, Pd/C | Reduction | 95 | >98 (¹H NMR) |
| E | 6-Amino-5-methylbenzo[d]dioxole | NaNO₂, CuBr | Sandmeyer | 70 | >97 (GC-MS) |
| G | 6-Bromo-5-methylbenzo[d]dioxole | Boc-Hyp-OH, Pd catalyst | Buchwald-Hartwig | 65 | >95 (LC-MS) |
PROTAC Assembly and Evaluation
The synthesized VHL ligand core (G) can be further elaborated into a PROTAC molecule. This involves deprotection of the Boc group, attachment of a linker with a suitable reactive group, and finally, conjugation to a warhead that binds to the protein of interest.
Figure 2. General scheme for the assembly of a PROTAC molecule from the synthesized VHL ligand.
Signaling Pathway of PROTAC Action
The resulting PROTAC molecule hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade the target protein.
Figure 3. Mechanism of action of a VHL-based PROTAC.
Conclusion
5-Methyl-6-nitrobenzo[d]dioxole serves as a valuable and versatile starting material for the synthesis of novel VHL E3 ligase ligands. The protocols outlined in this document provide a clear and reproducible pathway for the generation of these key building blocks for targeted protein degraders. The modular nature of PROTAC synthesis allows for the combination of these novel VHL ligands with a variety of linkers and warheads to target a wide range of disease-relevant proteins. Further optimization of the synthetic route and biological evaluation of the resulting PROTACs will be crucial for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Experimental procedure for the nitration of 5-methyl-1,3-benzodioxole.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 5-methyl-1,3-benzodioxole, a key transformation in the synthesis of various pharmaceutical intermediates. The protocol is based on established methods for the nitration of analogous benzodioxole derivatives.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further functionalized. 5-methyl-1,3-benzodioxole is a common scaffold in medicinal chemistry, and its nitrated derivatives are valuable precursors for the development of novel therapeutic agents. This protocol details a reliable method for the nitration of 5-methyl-1,3-benzodioxole, yielding nitro-substituted products. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. The methyl group and the dioxole ring are activating and will direct the incoming nitro group primarily to the ortho and para positions. In the case of 5-methyl-1,3-benzodioxole, the primary products expected are 6-nitro-5-methyl-1,3-benzodioxole and 4-nitro-5-methyl-1,3-benzodioxole.
Experimental Protocol
This protocol is adapted from the nitration of 1,3-benzodioxole and 2-methyl-1,3-benzodioxole.[1]
Materials:
-
5-methyl-1,3-benzodioxole
-
Glacial Acetic Acid (CH₃COOH)
-
Nitric Acid (HNO₃, d=1.4)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 0.1 moles of 5-methyl-1,3-benzodioxole in 75 mL of glacial acetic acid.
-
Cooling: Cool the solution to 15°C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-methyl-1,3-benzodioxole over a period of 30-60 minutes. Maintain the reaction temperature between 15-25°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature overnight.
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing 200 g of crushed ice. The crude product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the final nitrated product.
-
Drying: Dry the purified crystals in a desiccator.
Data Presentation
The following table summarizes the expected quantitative data for the nitration of 5-methyl-1,3-benzodioxole, based on analogous reactions.[1]
| Parameter | Value |
| Molar Ratio (Substrate:HNO₃) | ~1:1.5 |
| Reaction Temperature | 15-25 °C |
| Reaction Time | Overnight |
| Expected Yield | 85-95% |
| Solvent | Glacial Acetic Acid |
| Purification Method | Recrystallization (Ethanol) |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the nitration of 5-methyl-1,3-benzodioxole.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols: 5-Methyl-6-nitrobenzo[d]dioxole as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-methyl-6-nitrobenzo[d]dioxole as a versatile precursor in the synthesis of potentially bioactive molecules for pharmaceutical development. The primary strategic transformation involves the reduction of the nitro group to form the corresponding amine, a key intermediate for the construction of a variety of heterocyclic scaffolds known to possess pharmacological activity.
Introduction
5-Methyl-6-nitrobenzo[d]dioxole is an aromatic nitro compound featuring the benzodioxole moiety, a structural motif present in numerous natural products and synthetic compounds with biological significance.[1] Its primary application in pharmaceutical synthesis is as a precursor to 5-methyl-6-aminobenzo[d]dioxole. This amino derivative serves as a valuable building block for the synthesis of more complex molecules, including but not limited to, quinazolinones and benzothiazole derivatives, which have demonstrated potential as anticancer and antimicrobial agents. The availability of the amino and benzodioxole functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Key Synthetic Transformation: Reduction of the Nitro Group
The pivotal step in utilizing 5-methyl-6-nitrobenzo[d]dioxole is the reduction of the nitro group to an amine. This transformation can be achieved through various established methods, including catalytic hydrogenation or reduction with metals in acidic media. The resulting 5-methyl-6-aminobenzo[d]dioxole is a stable intermediate amenable to a wide range of subsequent chemical reactions.
Experimental Protocol: Synthesis of 5-Methyl-6-aminobenzo[d]dioxole
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[2]
Materials:
-
5-Methyl-6-nitrobenzo[d]dioxole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable reaction vessel, dissolve 5-methyl-6-nitrobenzo[d]dioxole (1.0 eq) in a mixture of methanol and ethyl acetate (1:1 v/v).
-
Carefully add 10% palladium on carbon (5-10 mol%).
-
Secure the reaction vessel to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with additional methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methyl-6-aminobenzo[d]dioxole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Methyl-6-nitrobenzo[d]dioxole |
| Molecular Weight | 181.15 g/mol [3] |
| Product | 5-Methyl-6-aminobenzo[d]dioxole |
| Molecular Weight | 151.15 g/mol |
| Typical Yield | 90-98% |
| Purity (crude) | >95% (by HPLC) |
Application in the Synthesis of Bioactive Heterocycles: Quinazolinone Derivatives
The intermediate, 5-methyl-6-aminobenzo[d]dioxole, can be utilized in the synthesis of various heterocyclic systems. One prominent example is the construction of quinazolinone scaffolds, which are known to exhibit a broad range of pharmacological activities, including inhibition of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.
Experimental Protocol: Synthesis of a Hypothetical 2-Aryl-quinazolin-4-one Derivative
This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from 5-methyl-6-aminobenzo[d]dioxole.
Step 1: Acylation of 5-Methyl-6-aminobenzo[d]dioxole
-
Dissolve 5-methyl-6-aminobenzo[d]dioxole (1.0 eq) and a substituted benzoyl chloride (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate.
Step 2: Cyclization to the Quinazolinone Core
-
The crude N-acylated intermediate (1.0 eq) is refluxed with formamide, which acts as both a reagent and a solvent.
-
Alternatively, the intermediate can be reacted with an orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for a Representative Quinazolinone Synthesis:
| Parameter | Value |
| Starting Material | 5-Methyl-6-aminobenzo[d]dioxole |
| Step 1 Yield (Acylation) | 85-95% |
| Step 2 Yield (Cyclization) | 70-85% |
| Overall Yield | 60-80% |
| Purity (final product) | >98% (by HPLC) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Potential Pharmacological Application and Signaling Pathway
Quinazolinone derivatives have been extensively investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]
Protocol for Suzuki-Miyaura Coupling with Benzodioxole Derivatives: An Application Note for Researchers
Introduction
The benzodioxole moiety is a key structural feature in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Its presence is often associated with significant pharmacological effects, such as anticonvulsant, anti-inflammatory, and anticancer activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has become indispensable in the synthesis of complex organic molecules. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of benzodioxole derivatives, offering researchers, scientists, and drug development professionals a guide to the synthesis of novel benzodioxole-containing compounds. The protocol includes optimized reaction conditions, detailed experimental procedures, and data on the coupling of various benzodioxole derivatives with different boronic acids.
Optimized Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. For the coupling of benzodioxole derivatives, a systematic optimization of these parameters is crucial to achieve high yields and purity of the desired biaryl products. A study by Dawood and Solaiman provides optimized conditions for the coupling of a 1,2,3-triazole-substituted 6-bromobenzodioxole with various aryl boronic acids.[1][2] These conditions, summarized in the tables below, serve as an excellent starting point for a variety of benzodioxole-based Suzuki-Miyaura couplings.
Table 1: Optimization of Palladium Catalyst for Suzuki-Miyaura Coupling of a Benzodioxole Derivative
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Trace |
| 2 | Pd(OAc)₂ | 0 |
| 3 | Pd(dba)₂ | <5 |
| 4 | PdCl₂(PPh₃)₂ | 55 |
Reaction conditions: Phenylboronic acid, K₂CO₃, dioxane, reflux. Data sourced from Dawood and Solaiman (2019).[1][2]
Table 2: Optimization of Base for Suzuki-Miyaura Coupling of a Benzodioxole Derivative
| Entry | Base | Yield (%) |
| 1 | n-BuLi | <5 |
| 2 | sec-BuLi | Trace |
| 3 | NaH | ~10-12 |
| 4 | LDA | ~10-12 |
| 5 | LiHMDS | ~10-12 |
| 6 | K₂CO₃ | 59 |
Reaction conditions: Phenylboronic acid, PdCl₂(PPh₃)₂, dioxane, reflux. Data sourced from Dawood and Solaiman (2019).[1][2]
Table 3: Optimization of Solvent for Suzuki-Miyaura Coupling of a Benzodioxole Derivative
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 0 |
| 2 | Benzene | 0 |
| 3 | DCM | 0 |
| 4 | MeCN | 30 |
| 5 | THF | 55 |
| 6 | Dioxane | 59 |
Reaction conditions: Phenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, reflux. Data sourced from Dawood and Solaiman (2019).[1][2]
Experimental Protocols
This section provides detailed experimental procedures for the Suzuki-Miyaura coupling of two common benzodioxole derivatives: 5-bromo-1,3-benzodioxole and 1,3-benzodioxole-5-boronic acid. These protocols can be adapted for a range of other benzodioxole substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole with Phenylboronic Acid
This protocol describes the synthesis of 5-phenyl-1,3-benzodioxole.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Phenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1,3-benzodioxole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-phenyl-1,3-benzodioxole.
Protocol 2: Suzuki-Miyaura Coupling of 1,3-Benzodioxole-5-boronic Acid with 4-Bromoanisole
This protocol describes the synthesis of 5-(4-methoxyphenyl)-1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole-5-boronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1,3-benzodioxole-5-boronic acid (1.2 mmol, 1.2 equiv) and 4-bromoanisole (1.0 mmol, 1.0 equiv) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add a 2M aqueous solution of sodium carbonate (2 mL).
-
Bubble an inert gas through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 5-(4-methoxyphenyl)-1,3-benzodioxole.
Application in Drug Discovery: Signaling Pathway and Workflow
The benzodioxole scaffold is a key component in many biologically active molecules. For instance, certain benzodioxole derivatives have been identified as potent auxin receptor agonists, playing a role in the TIR1/AFB-mediated auxin signaling pathway, which is crucial for plant growth and development.[3][4] Understanding such pathways is vital for the rational design of new agrochemicals and therapeutic agents.
Caption: TIR1/AFB-mediated auxin signaling pathway.
The synthesis of these biologically active benzodioxole derivatives often involves a multi-step process where the Suzuki-Miyaura coupling is a key transformation for constructing the core biaryl structure. The general workflow for synthesizing and screening such compounds is outlined below.
Caption: General workflow for synthesis and screening.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of benzodioxole-containing biaryl compounds. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols provided in this application note serve as a valuable resource for the synthesis of a diverse range of benzodioxole derivatives for applications in drug discovery and materials science. The ability to efficiently construct these molecular scaffolds opens up new avenues for the development of novel therapeutic agents and functional materials.
References
Application Notes and Protocols: Synthesis of Antitumor Quinoxaline Derivatives from 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel quinoxaline derivatives with potential antitumor activity, utilizing 5-Methyl-6-nitrobenzo[d]dioxole as a key starting material. The synthesized compounds are evaluated for their cytotoxic effects against various cancer cell lines, and their mechanism of action is explored through signaling pathway analysis.
Introduction
The benzo[d]dioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. The strategic functionalization of this scaffold offers a promising avenue for the discovery of novel therapeutic agents. This document outlines a synthetic strategy to convert 5-Methyl-6-nitrobenzo[d]dioxole into a series of quinoxaline derivatives and assesses their potential as antitumor agents. Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties. The proposed synthesis involves the reduction of the nitro group to form a diamine intermediate, followed by condensation with a 1,2-dicarbonyl compound to yield the target quinoxaline.
Experimental Protocols
1. Synthesis of 6-Amino-5-methylbenzo[d]dioxole (Intermediate 1)
This protocol describes the reduction of the nitro group of 5-Methyl-6-nitrobenzo[d]dioxole to an amine.
-
Materials:
-
5-Methyl-6-nitrobenzo[d]dioxole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-Methyl-6-nitrobenzo[d]dioxole (1.0 eq) in ethanol (50 mL).
-
To this solution, add tin(II) chloride dihydrate (4.0 eq).
-
Carefully add concentrated hydrochloric acid (10 mL) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 6-Amino-5-methylbenzo[d]dioxole.
-
2. Synthesis of 7-Methyl-8,9-diphenyl-[1][2]dioxolo[4,5-g]quinoxaline (Target Compound)
This protocol outlines the condensation of the diamine intermediate with benzil to form the quinoxaline derivative.
-
Materials:
-
6-Amino-5-methylbenzo[d]dioxole (Intermediate 1)
-
Benzil
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-Amino-5-methylbenzo[d]dioxole (1.0 eq) in ethanol (30 mL).
-
Add benzil (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Attach a reflux condenser and heat the reaction mixture at reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the target quinoxaline derivative.
-
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a series of synthesized benzodioxole-quinoxaline derivatives against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Parent Benzo[d]dioxole | Substituent (R) | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| Q-Me-Ph | 5-Methyl-6-amino | Diphenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.5 ± 1.1 |
| Q-H-Ph | 6-Amino | Diphenyl | 8.1 ± 0.7 | 12.3 ± 1.5 | 15.2 ± 1.8 |
| Q-Me-H | 5-Methyl-6-amino | Dihydrogen | > 50 | > 50 | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the final biological evaluation.
References
Laboratory Scale Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the benzodioxole ring system, followed by electrophilic nitration. This application note includes detailed experimental procedures, characterization data, and a logical workflow diagram to ensure successful replication of the synthesis.
Introduction
5-Methyl-6-nitrobenzo[d]dioxole is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the nitro group on the benzodioxole scaffold provides a versatile handle for further chemical modifications, making it a crucial component in the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation on a laboratory scale. The overall synthetic pathway is depicted below:
Reaction Scheme:
Caption: Overall synthetic scheme for 5-Methyl-6-nitrobenzo[d]dioxole.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Methylcatechol | C₇H₈O₂ | 124.14 | White to light tan crystalline solid | 452-86-8 |
| 5-methylbenzo[d]dioxole | C₈H₈O₂ | 136.15 | Colorless to pale yellow liquid | 7145-99-5 |
| 5-Methyl-6-nitrobenzo[d]dioxole | C₈H₇NO₄ | 181.15 | Yellow solid | 32996-27-3 |
Table 2: Summary of Reaction Parameters and Results
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Benzodioxole Formation | 4-Methylcatechol, Dichloromethane, NaOH | DMF | 120-130 | 4-6 h | 80-90 |
| 2 | Nitration | 5-methylbenzo[d]dioxole, HNO₃, H₂SO₄ | - | 0 | 30 min | 75-85 |
Experimental Protocols
Step 1: Synthesis of 5-methylbenzo[d]dioxole
This procedure is adapted from standard methods for the synthesis of benzodioxoles from catechols.
Materials:
-
4-Methylcatechol (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (CH₂Cl₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-methylcatechol in DMF, add sodium hydroxide pellets portion-wise at room temperature.
-
Heat the mixture to 80-90 °C and stir for 1 hour.
-
Slowly add dichloromethane to the reaction mixture.
-
Increase the temperature to 120-130 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-methylbenzo[d]dioxole as a colorless to pale yellow liquid.
Step 2: Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole
This protocol is based on established nitration procedures for aromatic compounds.
Materials:
-
5-methylbenzo[d]dioxole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5-methylbenzo[d]dioxole to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 5-methylbenzo[d]dioxole in sulfuric acid, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow solid precipitate of 5-Methyl-6-nitrobenzo[d]dioxole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methyl-6-nitrobenzo[d]dioxole.
Mandatory Visualization
Experimental Workflow
The logical flow of the synthesis is outlined in the following diagram:
Caption: Experimental workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Characterization (Predicted)
-
Appearance: Yellow crystalline solid.
-
Melting Point: Expected to be in the range of 80-100 °C.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.2 (s, 1H, Ar-H)
-
δ ~6.8 (s, 1H, Ar-H)
-
δ ~6.0 (s, 2H, O-CH₂-O)
-
δ ~2.3 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected signals around δ 150-140 (quaternary carbons of the aromatic ring), δ 120-105 (protonated carbons of the aromatic ring), δ 101 (O-CH₂-O), and δ 15-20 (Ar-CH₃).
-
-
IR (KBr, cm⁻¹):
-
~1520 and ~1340 (asymmetric and symmetric NO₂ stretching), ~2900 (C-H stretching), ~1250 and ~1040 (C-O-C stretching of the dioxole ring).
-
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.
Conclusion
The described two-step synthesis provides a practical and efficient method for the laboratory-scale preparation of 5-Methyl-6-nitrobenzo[d]dioxole. The protocol is based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. The resulting product is a versatile intermediate for further synthetic elaborations in the field of drug discovery and development.
Handling and storage guidelines for 5-Methyl-6-nitrobenzo[d]dioxole.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 5-Methyl-6-nitrobenzo[d]dioxole (CAS No. 32996-27-3). The information is compiled from available safety data for the compound and structurally related molecules and is intended to supplement, not replace, institutional safety protocols.
Compound Information
5-Methyl-6-nitrobenzo[d]dioxole is a nitroaromatic compound that serves as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its chemical structure combines a benzodioxole ring system with a nitro group, making it a useful intermediate for further functionalization.
| Property | Value | Source |
| CAS Number | 32996-27-3 | [1][2][3] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Light yellow to brown solid (inferred from related compounds) | [4] |
| Purity | ≥95% | [1] |
Safety and Handling
2.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator with a particulate filter may be necessary. |
2.2. Emergency Procedures
| Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust. |
Storage and Stability
Proper storage is crucial to maintain the integrity and safety of 5-Methyl-6-nitrobenzo[d]dioxole.
| Parameter | Guideline |
| Storage Temperature | Room temperature.[1][3] Some suppliers suggest "cold-chain transportation," which may indicate sensitivity to higher temperatures.[3] |
| Container | Store in a tightly sealed, light-resistant container. |
| Atmosphere | Store in a dry, well-ventilated place.[3] |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases. |
| Stability | Stable under recommended storage conditions. |
Experimental Protocol: Reduction of 5-Methyl-6-nitrobenzo[d]dioxole
The following protocol describes a representative application of 5-Methyl-6-nitrobenzo[d]dioxole: the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of many pharmaceutical compounds.
Objective: To synthesize 5-methylbenzo[d]dioxol-6-amine from 5-Methyl-6-nitrobenzo[d]dioxole via catalytic hydrogenation.
Materials:
-
5-Methyl-6-nitrobenzo[d]dioxole
-
10% Palladium on carbon (Pd/C)
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-6-nitrobenzo[d]dioxole (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude 5-methylbenzo[d]dioxol-6-amine can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Logical workflow for the safe handling and storage of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Experimental workflow for the reduction of 5-Methyl-6-nitrobenzo[d]dioxole.
References
Role of 5-Methyl-6-nitrobenzo[d]dioxole in COX Inhibitor Development: A Review of Current Findings
Initial research indicates a notable absence of direct evidence in publicly available scientific literature to support a significant role for 5-Methyl-6-nitrobenzo[d]dioxole in the development of Cyclooxygenase (COX) inhibitors. While the compound is commercially available and cataloged as a potential building block in chemical synthesis, its specific application in the design or synthesis of COX inhibitors is not documented in major chemical and biological databases or recent research publications.
Extensive searches for "5-Methyl-6-nitrobenzo[d]dioxole" in the context of COX inhibition, including its potential as a direct inhibitor, a scaffold for derivative synthesis, or an intermediate in the production of known COX inhibitors, have yielded no specific results. The compound is listed in several chemical supplier databases where it is broadly classified as a "Protein Degrader Building Block," suggesting its potential utility in the broader field of chemical biology, but without a specified target.
In contrast, the field of COX inhibitor development is rich with diverse chemical scaffolds that have been extensively studied and optimized for potency and selectivity. Structures based on pyrazole, imidazole, isoxazole, and other heterocyclic systems are well-established as effective COX-2 selective inhibitors. The development of these inhibitors often involves sophisticated rational drug design and extensive structure-activity relationship (SAR) studies, none of which currently point to the use of a 5-Methyl-6-nitrobenzo[d]dioxole framework.
While the broader "nitrobenzo[d]dioxole" scaffold has been explored in other therapeutic areas, such as in the development of PFKFB4 inhibitors for cancer therapy, its application in the context of inflammation and COX inhibition remains un-investigated or at least not publicly disclosed.
Given the lack of primary literature, patents, or any other form of scientific communication on this specific topic, it is not possible to provide detailed application notes, experimental protocols, or quantitative data regarding the role of 5-Methyl-6-nitrobenzo[d]dioxole in developing COX inhibitors. The creation of signaling pathway diagrams or experimental workflows would be purely speculative and without a factual basis.
Researchers, scientists, and drug development professionals interested in novel COX inhibitors are encouraged to explore the vast existing literature on established pharmacophores and synthetic strategies. Should new research emerge detailing the use of 5-Methyl-6-nitrobenzo[d]dioxole in this capacity, the scientific community will undoubtedly subject it to rigorous evaluation. Until such data becomes available, the role of this specific compound in the development of COX inhibitors appears to be non-existent.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-6-nitrobenzo[d]dioxole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole?
A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 5-Methyl-1,3-benzodioxole. This typically involves the use of a nitrating agent, which is a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid.
Q2: What are the main factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Temperature: The nitration reaction is exothermic. Poor temperature control can lead to the formation of side products and dinitrated species.
-
Concentration of Nitrating Agent: The ratio of nitric acid and sulfuric acid, as well as their concentration, determines the concentration of the active nitronium ion (NO₂⁺). An improper ratio can lead to incomplete reaction or over-nitration.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts.
-
Purity of Starting Material: The purity of the starting 5-Methyl-1,3-benzodioxole is crucial. Impurities can interfere with the reaction and complicate the purification of the final product.[1]
Q3: What are the expected side products in this synthesis?
A3: The primary side products are typically positional isomers. The methyl group and the dioxole ring are both ortho-para directing groups. Therefore, nitration can also occur at other positions on the aromatic ring, although 5-Methyl-6-nitrobenzo[d]dioxole is generally the major product. The formation of the meta-isomer is expected to be minimal.[2] Dinitration products can also form if the reaction conditions are too harsh (e.g., high temperature or high concentration of the nitrating agent).
Q4: How can I purify the final product to remove isomeric impurities?
A4: Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of nitro compounds include ethanol, methanol, and mixtures of ethanol and water. Column chromatography can also be an effective method for separating isomers if recrystallization does not provide the desired purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products due to improper temperature control. 3. Loss of product during workup and purification. | 1. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Use an ice bath to control the exothermic reaction. 3. Carefully perform the extraction and washing steps. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
| Formation of a Dark-Colored Reaction Mixture or Product | Oxidation of the starting material or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation. Use high-purity reagents and solvents. |
| Presence of Multiple Spots on TLC After Reaction | Formation of isomeric byproducts or dinitrated compounds. | 1. Optimize the reaction conditions to favor the formation of the desired isomer. This can include adjusting the temperature, the rate of addition of the nitrating agent, and the composition of the nitrating mixture. 2. For purification, attempt fractional recrystallization from different solvents. If isomers are difficult to separate by recrystallization, employ column chromatography on silica gel. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Attempt to purify the oil by column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product. Cooling the oil to a very low temperature may also induce solidification. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Nitration of Benzodioxole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,3-Benzodioxole | Nitric acid (d=1.4) in glacial acetic acid | Glacial Acetic Acid | 15-25 | Overnight | 90.6 | [3] |
| 2-Methyl-1,3-benzodioxole | Nitric acid (d=1.4) in glacial acetic acid | Glacial Acetic Acid | 15-25 | Not specified | 79.6 | [4] |
| 5-Methyl benzimidazolone | Dilute Nitric Acid | Not specified | 25-30 | Not specified | 98.3 | [5] |
Experimental Protocols
Key Experiment: Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole (Adapted from a similar high-yield procedure)[3]
Materials:
-
5-Methyl-1,3-benzodioxole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-Methyl-1,3-benzodioxole in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 5-Methyl-1,3-benzodioxole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to obtain pure 5-Methyl-6-nitrobenzo[d]dioxole.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Workflow for optimizing the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Methyl-6-nitrobenzo[d]dioxole by Column Chromatography
This technical support guide provides troubleshooting advice, experimental protocols, and data to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyl-6-nitrobenzo[d]dioxole using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the column chromatography of 5-Methyl-6-nitrobenzo[d]dioxole.
Q1: My compound, 5-Methyl-6-nitrobenzo[d]dioxole, is not moving from the baseline of the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A1: If your compound remains at the baseline, the eluent is not polar enough. You can try the following:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. Consider switching to a more polar solvent system, such as dichloromethane/methanol or acetone/hexane.
-
Alternative Solvent Systems: For some aromatic compounds, using a solvent system containing toluene can help in achieving better separation. You could try a toluene/ethyl acetate or toluene/acetone gradient.
-
Check Compound Stability: Ensure your compound is not decomposing on the silica gel, which can sometimes manifest as streaking or immobility. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
Q2: My fractions are all mixed, even though the separation looked promising on the TLC plate. What could be the problem?
A2: This can be a frustrating issue with several potential causes:
-
Overloading the Column: You may have loaded too much crude material onto the column. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.
-
Improper Column Packing: An unevenly packed column will lead to channeling and poor separation. Ensure your silica slurry is homogeneous and allowed to settle evenly.
-
Sample Application: If the initial band of your compound is too wide, it will lead to broader elution bands and poorer separation. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column in a narrow band.
-
Co-elution with an Unseen Impurity: An impurity that is not UV-active may be co-eluting with your product. Try staining the TLC plate with a universal stain like potassium permanganate to visualize any hidden impurities.
Q3: My compound appears to be decomposing on the column, resulting in a low yield and multiple unexpected spots in my fractions. How can I prevent this?
A3: Nitro-aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.
Q4: I am not recovering any compound from the column. Where could it have gone?
A4: There are a few possibilities for a complete loss of product:
-
Compound is Still on the Column: Your eluent system may be too non-polar. Try flushing the column with a very polar solvent, like 100% ethyl acetate or a mixture of dichloromethane and methanol, to see if your compound elutes.
-
Compound Decomposed: As mentioned previously, the compound may have fully decomposed on the silica gel.
-
Compound is Non-polar and Eluted Early: It is possible your compound is very non-polar and eluted with the solvent front. Always collect the first fractions that come off the column and check them by TLC.
Quantitative Data
The following table provides suggested solvent systems and estimated Rf values for the purification of 5-Methyl-6-nitrobenzo[d]dioxole. Please note that these are starting points and may require optimization for your specific crude mixture.
| Stationary Phase | Eluent System (v/v) | Estimated Rf of 5-Methyl-6-nitrobenzo[d]dioxole | Notes |
| Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 | A good starting point for many moderately polar compounds. |
| Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (9:1) | 0.1 - 0.2 | Use if the compound is eluting too quickly in a 4:1 mixture. |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane:Hexane (1:1) | 0.25 - 0.35 | An alternative non-polar to moderately polar system. |
| Alumina (Neutral, Brockmann I) | Toluene:Ethyl Acetate (95:5) | 0.3 - 0.4 | May be beneficial if the compound is acid-sensitive. |
Experimental Protocol: Column Chromatography of 5-Methyl-6-nitrobenzo[d]dioxole
This protocol outlines a standard procedure for the purification of 5-Methyl-6-nitrobenzo[d]dioxole using flash column chromatography.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
2. Sample Preparation and Loading:
-
Dissolve the crude 5-Methyl-6-nitrobenzo[d]dioxole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
4. Analysis of Fractions:
-
Monitor the elution of the compound by spotting fractions onto TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product by an appropriate analytical method (e.g., NMR, LC-MS).
Visualizations
References
Common side products in the synthesis of 6-nitrobenzodioxole derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitrobenzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 6-nitro-1,3-benzodioxole?
A1: The nitration of 1,3-benzodioxole is an electrophilic aromatic substitution reaction. Besides the desired 6-nitro-1,3-benzodioxole (also known as 5-nitro-1,3-benzodioxole), the formation of several side products is possible. The most prevalent of these are the positional isomer, 4-nitro-1,3-benzodioxole, and various dinitrated derivatives, primarily 5,6-dinitro-1,3-benzodioxole and 4,5-dinitro-1,3-benzodioxole. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of these side products?
A2: Controlling the reaction conditions is crucial to maximizing the yield of the desired 6-nitro-1,3-benzodioxole and minimizing impurities. Key parameters to control include:
-
Temperature: Lower temperatures (0-10 °C) generally favor the formation of the desired 6-nitro isomer and reduce the extent of dinitration.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a milder nitrating agent, such as nitric acid in acetic acid, is often preferred over more aggressive agents like mixed acid (a mixture of nitric and sulfuric acid) to prevent over-nitration.
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC) and quenched once the starting material is consumed to prevent the formation of dinitrated products.
Q3: What are the typical analytical characteristics of the desired product and its common side products?
A3: The desired product and its main side products can be distinguished by their physical and spectroscopic properties. The following table summarizes key data.
| Compound | Position of Nitro Group(s) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 6-Nitro-1,3-benzodioxole | 6 | 146-148[1] | 7.89 (d, 1H), 7.66 (dd, 1H), 6.87 (d, 1H), 6.15 (s, 2H)[2] |
| 4-Nitro-1,3-benzodioxole | 4 | 93-95 | 7.65 (d, 1H), 7.05 (t, 1H), 6.95 (d, 1H), 6.10 (s, 2H) |
| 5,6-Dinitro-1,3-benzodioxole | 5, 6 | 178-180 | 7.50 (s, 2H), 6.30 (s, 2H) |
| 4,5-Dinitro-1,3-benzodioxole | 4, 5 | 155-157 | 7.80 (d, 1H), 7.30 (d, 1H), 6.25 (s, 2H) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-nitrobenzodioxole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 6-nitro-1,3-benzodioxole | 1. Incomplete reaction. 2. Formation of a high percentage of side products. 3. Loss of product during workup or purification. | 1. Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or slightly increase the temperature. 2. Optimize reaction conditions: use a lower temperature, a milder nitrating agent, and control the stoichiometry of the reagents carefully. 3. Ensure the pH is neutral before extraction. Use appropriate solvents for extraction and recrystallization to minimize product loss. |
| High percentage of 4-nitro-1,3-benzodioxole isomer | Reaction temperature is too high, leading to a loss of regioselectivity. | Maintain a lower reaction temperature (0-5 °C) throughout the addition of the nitrating agent and the subsequent stirring. |
| Significant formation of dinitrated products | 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction progress and quench it as soon as the starting material is consumed. |
| Dark-colored reaction mixture or product | Formation of oxidation byproducts or polymeric materials due to overly harsh reaction conditions. | Use a milder nitrating agent and maintain a low reaction temperature. Ensure that the starting material is pure. |
| Difficulty in separating the 6-nitro isomer from the 4-nitro isomer | The isomers have similar polarities, making separation by standard column chromatography challenging. | 1. Fractional Crystallization: Attempt to separate the isomers by fractional crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). The 6-nitro isomer is generally less soluble and may crystallize out first. 2. Preparative HPLC: If fractional crystallization is not effective, preparative HPLC with a suitable column (e.g., a PFP or C18 column) can be employed for separation. |
| Product is contaminated with dinitrated byproducts | The polarity difference between the mono- and dinitrated products is significant. | Column Chromatography: Use column chromatography on silica gel. A solvent system with a gradual increase in polarity (e.g., a gradient of ethyl acetate in hexane) should effectively separate the less polar mononitrated products from the more polar dinitrated products. |
Experimental Protocols
Key Experiment: Nitration of 1,3-Benzodioxole to 6-Nitro-1,3-benzodioxole
This protocol is adapted from established synthetic procedures.[3][4]
Materials:
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1,3-Benzodioxole
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Nitric acid (fuming, d=1.5 g/mL)
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Glacial acetic acid
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Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole (1.0 eq) in glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of fuming nitric acid (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from ethanol to obtain pure 6-nitro-1,3-benzodioxole as a pale yellow solid.
Visualizations
Caption: Reaction pathways in the nitration of 1,3-benzodioxole.
Caption: A troubleshooting workflow for the synthesis of 6-nitrobenzodioxole.
References
Optimizing reaction conditions for nitrating 5-methyl-1,3-benzodioxole.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 5-methyl-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 5-methyl-1,3-benzodioxole?
A1: The major product is expected to be 6-nitro-5-methyl-1,3-benzodioxole. The benzodioxole and methyl groups are both ortho-, para-directing. The nitro group will preferentially add to the position that is electronically activated by both groups and is sterically accessible.
Q2: What are the common nitrating agents used for this type of reaction?
A2: Common nitrating agents for aromatic compounds include a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"), or nitric acid in a solvent like acetic acid.[1][2][3][4] The choice of reagent can influence the reaction rate and selectivity.
Q3: What is a typical reaction temperature for this nitration?
A3: Aromatic nitrations are typically exothermic and are often carried out at low temperatures, such as 0-25°C, to control the reaction rate and minimize the formation of byproducts.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to observe the consumption of the starting material and the formation of the product.
Q5: What are potential side reactions to be aware of?
A5: Potential side reactions include the formation of dinitro- or other over-nitrated products, oxidation of the methyl group, and cleavage of the dioxole ring under harsh acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive nitrating agent.- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-quality nitric and sulfuric acids.- Gradually increase the reaction temperature, monitoring for side product formation.- Monitor the reaction by TLC/HPLC to determine the optimal reaction time. |
| Formation of multiple products (poor selectivity) | - Reaction temperature is too high, leading to over-nitration.- Incorrect ratio of nitrating agents.- The substrate is impure. | - Maintain a low and controlled reaction temperature (e.g., 0-10°C).- Optimize the stoichiometry of nitric acid.- Ensure the purity of the 5-methyl-1,3-benzodioxole starting material. |
| Dark-colored reaction mixture or tar formation | - Reaction temperature is too high, causing decomposition.- The concentration of the acid is too high. | - Perform the reaction at a lower temperature.- Slowly add the nitrating agent to the substrate solution to better control the exotherm.- Consider using a milder nitrating system, such as nitric acid in acetic acid. |
| Difficulty in isolating the product | - The product is soluble in the aqueous work-up solution.- Emulsion formation during extraction. | - After quenching the reaction with ice water, ensure the pH is neutral before extraction.- Use a different extraction solvent or a brine wash to break up emulsions. |
Experimental Protocols
General Protocol for Nitration using Mixed Acids
This protocol is a general guideline and should be optimized for the specific substrate and scale.
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Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-1,3-benzodioxole in a suitable solvent like glacial acetic acid. Cool the solution in an ice bath to 0-5°C.
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Nitrating Mixture Preparation: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the solution of 5-methyl-1,3-benzodioxole, ensuring the temperature does not exceed 10°C.
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Monitoring: Stir the reaction mixture at low temperature and monitor its progress using TLC or HPLC.
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Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
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Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Nitration Conditions for Benzodioxole Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Benzodioxole | Nitric acid | Acetic acid | 15-25 | 90.6 | [1] |
| 1,3-Benzodioxole | Nitric acid | Water | 60-90 | 87 | [6] |
Visualizations
Caption: Workflow for the nitration of 5-methyl-1,3-benzodioxole.
Caption: Troubleshooting flowchart for low product yield.
References
Challenges in the scale-up synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Troubleshooting Guides and FAQs
Reaction and Yield Optimization
??? Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the nitration of 5-methylbenzo[d]dioxole can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended. Secondly, suboptimal reaction temperature can either lead to an incomplete reaction (if too low) or promote the formation of side products (if too high). Careful temperature control is crucial. Lastly, the purity of the starting material, 5-methylbenzo[d]dioxole, is important; impurities can interfere with the reaction.
??? Question: I am observing a significant amount of a side product. How can I identify and minimize its formation?
Answer: The most common side product in this reaction is the 4-nitro isomer, 5-Methyl-4-nitrobenzo[d]dioxole. Its formation is often favored at higher reaction temperatures. To minimize its formation, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, during the addition of the nitrating agent. Another potential side product is the dinitrated compound, 5-Methyl-4,6-dinitrobenzo[d]dioxole. This can be minimized by using a stoichiometric amount of the nitrating agent and avoiding prolonged reaction times.
Purification Challenges
??? Question: I am having difficulty separating the desired 6-nitro isomer from the 4-nitro isomer. What are the recommended purification methods?
Answer: The separation of the 6-nitro and 4-nitro isomers can be challenging due to their similar polarities. Fractional crystallization is often the most effective method on a larger scale. The choice of solvent is critical; ethanol or methanol are commonly used. The 6-nitro isomer is typically less soluble and will crystallize out first upon cooling. For smaller scales or for achieving very high purity, column chromatography using silica gel can be employed. A solvent system of hexane and ethyl acetate in a ratio of approximately 9:1 is a good starting point for elution.
Safety Concerns
??? Question: Nitration reactions are known to be hazardous. What are the key safety precautions I should take during scale-up?
Answer: Safety is paramount when performing nitration reactions, especially on a larger scale. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction. Key safety precautions include:
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Controlled Addition: The nitrating agent should be added slowly and portion-wise, or via a dropping funnel, to maintain the desired reaction temperature.
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Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated.
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Continuous Monitoring: The internal reaction temperature should be monitored continuously with a calibrated thermometer.
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Quenching Strategy: Have a quenching plan in place. The reaction is typically quenched by pouring it into a large volume of ice-cold water.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
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Ventilation: Perform the reaction in a well-ventilated fume hood.
Quantitative Data Summary
For a typical laboratory-scale synthesis, the following table summarizes key quantitative data for the nitration of 5-methylbenzo[d]dioxole.
| Parameter | Value | Notes |
| Reactants | ||
| 5-methylbenzo[d]dioxole | 1.0 equivalent | Starting material |
| Nitric Acid (65-70%) | 1.0 - 1.2 equivalents | Nitrating agent |
| Acetic Acid | 5 - 10 volumes | Solvent |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Crucial for regioselectivity and safety |
| Reaction Time | 1 - 3 hours | Monitor by TLC/HPLC for completion |
| Yield and Purity | ||
| Typical Yield | 60 - 75% | Yield of the isolated 6-nitro isomer after purification |
| Purity (after crystallization) | >98% | Purity can be further improved by recrystallization |
| Side Products | ||
| 4-nitro isomer | 5 - 15% | Formation is temperature-dependent |
| Dinitro compounds | < 5% | Minimized by controlling stoichiometry |
Experimental Protocols
Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-methylbenzo[d]dioxole (1.0 eq) in glacial acetic acid (5-10 vol).
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Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
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Nitration: While maintaining the temperature between 0-5 °C, add a solution of nitric acid (1.0-1.2 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
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Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with stirring.
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Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Purification: Purify the crude product by recrystallization from ethanol or methanol to obtain pure 5-Methyl-6-nitrobenzo[d]dioxole as a yellow solid.
Visualizations
Caption: Reaction scheme for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole and its major byproducts.
Caption: A troubleshooting workflow for common issues in the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Technical Support Center: Purification of 5-Methyl-6-nitrobenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methyl-6-nitrobenzo[d]dioxole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-Methyl-6-nitrobenzo[d]dioxole.
Issue 1: The final product has a low melting point or appears as an oil, indicating the presence of impurities.
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Question: My purified 5-Methyl-6-nitrobenzo[d]dioxole has a melting point significantly lower than the expected value, or it remains an oil. How can I remove the impurities?
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Answer: A low melting point or oily appearance suggests the presence of contaminants. The primary impurities in the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole via nitration of 5-methylbenzo[d]dioxole are typically unreacted starting material and undesired regioisomers. To address this, a multi-step purification approach is recommended, combining washing, recrystallization, and column chromatography.
Recommended Purification Workflow:
Caption: General purification workflow for 5-Methyl-6-nitrobenzo[d]dioxole.
Issue 2: Recrystallization yields are low, or the product does not crystallize.
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Question: I am experiencing low recovery after recrystallization, or my product fails to crystallize from the solution. What are the optimal conditions for recrystallization?
-
Answer: Low yields or failure to crystallize during recrystallization can be due to several factors, including the choice of solvent, the concentration of the solution, and the cooling rate.
Troubleshooting Steps:
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Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For nitroaromatic compounds like 5-Methyl-6-nitrobenzo[d]dioxole, ethanol is a commonly effective solvent. If ethanol alone is not optimal, a co-solvent system such as ethanol/water or hexane/ethyl acetate can be tested.
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Solution Concentration: Ensure the solution is saturated at the boiling point of the solvent. If the solution is too dilute, crystallization will be inefficient. If it is too concentrated, impurities may co-precipitate with the product.
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Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
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Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can induce crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and promote crystal growth.
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Issue 3: Column chromatography does not effectively separate the desired product from impurities.
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Question: I am using column chromatography, but I am unable to achieve good separation of 5-Methyl-6-nitrobenzo[d]dioxole from what I suspect are isomeric impurities. What solvent system should I use?
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Answer: Effective separation by column chromatography is highly dependent on the choice of the mobile phase. For nitroaromatic compounds on a silica gel stationary phase, a non-polar/polar solvent system is typically employed.
Recommended Approach:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The goal is to find a solvent mixture that gives the desired product an Rf value of approximately 0.3-0.4, with good separation from all impurity spots.
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Solvent System: A common mobile phase for separating nitro compounds is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
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Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.
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Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 5-Methyl-6-nitrobenzo[d]dioxole?
A1: The following table summarizes the key physical properties of 5-Methyl-6-nitrobenzo[d]dioxole.
| Property | Value |
| Molecular Formula | C8H7NO4[1][2] |
| Molecular Weight | 181.15 g/mol [1][2] |
| CAS Number | 32996-27-3[1][2] |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Data not readily available in the searched literature. However, related nitro-benzodioxole compounds have melting points in the range of 90-150°C. A sharp melting point is an indicator of purity. |
Q2: What are the most likely impurities in crude 5-Methyl-6-nitrobenzo[d]dioxole?
A2: When synthesizing 5-Methyl-6-nitrobenzo[d]dioxole by nitration of 5-methylbenzo[d]dioxole, the following impurities are most probable:
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Unreacted Starting Material: 5-methylbenzo[d]dioxole.
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Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 5-methyl-4-nitrobenzo[d]dioxole and 5-methyl-7-nitrobenzo[d]dioxole.
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Di-nitrated Products: Over-nitration can lead to the formation of dinitro derivatives.
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Oxidation Byproducts: The nitrating conditions can sometimes lead to the oxidation of the methyl group or other parts of the molecule.
Logical Relationship of Impurity Formation:
References
How to avoid over-nitration in 5-methyl-1,3-benzodioxole reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 5-methyl-1,3-benzodioxole. Our goal is to help you control your reaction and avoid over-nitration to selectively synthesize the desired mono-nitro product, 6-nitro-5-methyl-1,3-benzodioxole.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 5-methyl-1,3-benzodioxole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-nitro Product | - Incomplete reaction. | - Increase reaction time in small increments. - Slightly increase the molar equivalent of the nitrating agent. |
| - Product loss during workup. | - Ensure pH is neutral before extraction. - Use a continuous liquid-liquid extractor for water-soluble products. | |
| High Yield of Di-nitro Byproduct (Over-nitration) | - Reaction temperature is too high. | - Maintain a low reaction temperature, ideally between 0-5°C.[1][2] - Use a cryostat for precise temperature control. |
| - Concentrated nitrating agent. | - Use a milder nitrating agent such as dilute nitric acid in acetic acid or dinitrogen pentoxide.[3][4] - Add the nitrating agent dropwise and slowly to the reaction mixture.[5] | |
| - High concentration of substrate. | - Use a more dilute solution of 5-methyl-1,3-benzodioxole. | |
| Formation of Dark Tar-like Substances | - Oxidation of the starting material or product. | - Use a milder nitrating agent. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| - Reaction temperature is too high. | - Strictly control the reaction temperature at a low range. | |
| Inconsistent Results | - Variability in reagent quality. | - Use fresh, high-purity reagents. - Titrate the nitric acid to determine its exact concentration. |
| - Inconsistent reaction conditions. | - Carefully control all reaction parameters, including temperature, addition rate, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of 5-methyl-1,3-benzodioxole?
The primary challenge is controlling the reaction to achieve selective mono-nitration. The methyl group at the 5-position and the methylenedioxy group are both electron-donating, which activates the aromatic ring towards electrophilic substitution. This high reactivity makes the ring susceptible to multiple nitrations, leading to the formation of undesired di-nitro byproducts.[1][2]
Q2: What are the expected products of the nitration of 5-methyl-1,3-benzodioxole?
The desired product is the mono-nitrated 6-nitro-5-methyl-1,3-benzodioxole. However, due to the activating nature of the substituents, di-nitration can occur, leading to the formation of dinitro-5-methyl-1,3-benzodioxole isomers. The position of the second nitro group will depend on the reaction conditions.
Q3: How can I minimize over-nitration?
To minimize over-nitration, you should focus on controlling the reaction conditions:
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Temperature: Maintain a low and constant temperature (0-5°C) throughout the reaction.[1][2]
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Nitrating Agent: Use a milder nitrating agent. Instead of a concentrated nitric acid/sulfuric acid mixture, consider using nitric acid in acetic acid or dinitrogen pentoxide.[3][5]
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Addition Rate: Add the nitrating agent slowly and dropwise to the solution of 5-methyl-1,3-benzodioxole to avoid localized high concentrations.[5]
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.
Q4: What is a suitable solvent for this reaction?
Glacial acetic acid is a commonly used solvent for the nitration of similar benzodioxole derivatives as it can help to moderate the reactivity of the nitrating agent.[5][6] Dichloromethane can also be used, especially with milder nitrating agents.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the reaction's progress.
Experimental Protocols
Protocol 1: Controlled Mono-nitration using Nitric Acid in Acetic Acid
This protocol is adapted from procedures for similar benzodioxole derivatives and is designed to favor mono-nitration.[5][6]
Materials:
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5-methyl-1,3-benzodioxole
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Nitric acid (70%)
-
Glacial acetic acid
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Ice bath
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Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 1 equivalent of 5-methyl-1,3-benzodioxole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5°C.
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Prepare a solution of 1.1 equivalents of nitric acid in glacial acetic acid.
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Add the nitric acid solution dropwise to the cooled solution of 5-methyl-1,3-benzodioxole over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
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Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice and water.
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The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
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If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table provides illustrative data on the expected product distribution based on reaction conditions for activated aromatic systems. Specific yields for 5-methyl-1,3-benzodioxole may vary.
| Nitrating Agent | Temperature (°C) | Solvent | Approx. Mono-nitro Product Yield (%) | Approx. Di-nitro Product Yield (%) |
| HNO₃ / H₂SO₄ | 25-30 | - | 40-50 | 30-40 |
| HNO₃ / H₂SO₄ | 0-5 | - | 60-70 | 10-20 |
| HNO₃ | 0-5 | Acetic Acid | 75-85 | <10 |
| N₂O₅ | -10 to 0 | Dichloromethane | 80-90 | <5 |
Visualizations
Signaling Pathway of Nitration
Caption: Nitration pathway of 5-methyl-1,3-benzodioxole.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Purifying 5-Methyl-6-nitrobenzo[d]dioxole via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Methyl-6-nitrobenzo[d]dioxole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 5-Methyl-6-nitrobenzo[d]dioxole.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, preventing nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, causing the compound to come out of solution above its melting point.- The presence of impurities is significantly depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.- Try a different solvent with a lower boiling point.- Consider a pre-purification step like column chromatography to remove impurities. |
| Low recovery of the purified compound. | - Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Minimize the amount of hot solvent used to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified compound is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., impurities have similar solubility). | - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Select a different recrystallization solvent or a solvent pair that provides better discrimination between the compound and impurities. A second recrystallization may be necessary. |
| Colored impurities remain in the final product. | - The chosen solvent does not effectively remove colored impurities.- The impurities are strongly adsorbed to the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 5-Methyl-6-nitrobenzo[d]dioxole?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic nitro compounds like 5-Methyl-6-nitrobenzo[d]dioxole, alcoholic solvents are often a good starting point.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one. The table below provides a general guideline.
Q2: What is a solvent pair and when should I use one?
A2: A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This is useful when no single solvent has the ideal solubility properties. You dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.
Q3: My compound has a low melting point. What precautions should I take?
A3: If your compound has a low melting point, it is prone to "oiling out." To avoid this, select a recrystallization solvent with a relatively low boiling point. Also, ensure that the cooling process is very slow to prevent the compound from precipitating as a liquid.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. After collecting the crystals by filtration, you can cool the filtrate in an ice bath to induce further crystallization, although this second crop may be less pure.
Q5: The purity of my compound did not improve after recrystallization. What should I do?
A5: If the purity has not improved, it is likely that the chosen solvent is not effective at separating the impurities. You should experiment with different solvents. Alternatively, other purification techniques such as column chromatography may be necessary.[2]
Experimental Protocols
General Recrystallization Protocol for 5-Methyl-6-nitrobenzo[d]dioxole
-
Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent. Common choices for aromatic nitro compounds include ethanol, methanol, and toluene.[3]
-
Dissolution: Place the crude 5-Methyl-6-nitrobenzo[d]dioxole in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Qualitative Solubility of 5-Methyl-6-nitrobenzo[d]dioxole in Common Solvents
| Solvent | Solubility at Room Temperature (approx. 20°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Fair (Higher boiling point may lead to oiling out) |
| Acetone | Soluble | Very Soluble | Poor (Too soluble at room temperature) |
| Hexane | Insoluble | Sparingly Soluble | Potentially useful as the "bad" solvent in a solvent pair |
| Water | Insoluble | Insoluble | Poor |
Note: This data is qualitative and should be confirmed by small-scale experimental testing.
Visualizations
Caption: Experimental workflow for the recrystallization of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Method refinement for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole derivatives.
This technical support center provides researchers, scientists, and drug development professionals with refined methodologies and troubleshooting guidance for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole?
A1: The most prevalent method is the electrophilic nitration of 5-methylbenzo[d]dioxole using a nitrating agent, typically a mixture of nitric acid and a supporting acid like sulfuric acid or acetic acid, under controlled temperature conditions.
Q2: What are the primary safety precautions to consider during this synthesis?
A2: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it is crucial to control the temperature, especially during the addition of the nitrating agent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q4: What is the expected yield for this synthesis?
A4: The yield can vary depending on the specific reaction conditions and the purity of the starting materials. Based on similar nitration reactions of benzodioxole derivatives, yields can range from good to excellent, potentially exceeding 80%.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting material. | 1. Use fresh, high-purity nitric and sulfuric/acetic acid. 2. Ensure the reaction temperature is maintained within the optimal range (typically 0-25°C). A slightly elevated temperature (e.g., room temperature) might be necessary, but monitor for side reactions. 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 4. Purify the 5-methylbenzo[d]dioxole before use if its purity is questionable. |
| Formation of Multiple Products (Isomers/Side Products) | 1. Reaction temperature is too high, leading to dinitration or oxidation. 2. The regioselectivity of the nitration is not well-controlled. 3. The starting material is impure. | 1. Maintain a low reaction temperature (0-5°C) during the addition of the nitrating agent. 2. The methyl and dioxole groups direct the nitration. The 6-position is the expected major product. If other isomers are significant, purification by column chromatography will be necessary. 3. Ensure the purity of the starting material. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the crude product using column chromatography. 2. If the product is indeed an oil at room temperature, proceed with characterization. If it is expected to be a solid, try seeding the solution with a small crystal, or scratching the inside of the flask to induce crystallization. |
| Difficulty in Product Purification | 1. The product and byproducts have similar polarities. 2. The product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. 2. If the product is sensitive to silica gel, consider using a different stationary phase like alumina or performing a recrystallization. |
Experimental Protocols
Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole
This protocol is adapted from the nitration of similar benzodioxole derivatives.
Materials:
-
5-methylbenzo[d]dioxole
-
Nitric acid (fuming, ≥90%)
-
Glacial acetic acid
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylbenzo[d]dioxole in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise to the cooled solution of 5-methylbenzo[d]dioxole over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-Methyl-6-nitrobenzo[d]dioxole.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Example Quantity | Moles |
| 5-methylbenzo[d]dioxole | 136.15 | 10.0 g | 0.0735 |
| Nitric Acid (90%) | 63.01 | 5.2 mL (7.35 g) | 0.1166 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Reported Yield (%) |
| 5-Methyl-6-nitrobenzo[d]dioxole | 181.15 | 13.32 | >80% |
Visualizations
Caption: Experimental workflow for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Troubleshooting logic for low yield or impurity issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-6-nitrobenzo[d]dioxole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methyl-6-nitrobenzo[d]dioxole. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on established substituent effects, alongside experimental data from closely related analogues: a derivative of 6-nitrobenzo[d]dioxole and predicted values for 5-methylbenzo[d]dioxole. This comparative approach allows for a robust understanding of the key spectral features of the target molecule.
Data Presentation
The following tables summarize the experimental and predicted NMR spectral data for 5-Methyl-6-nitrobenzo[d]dioxole and its analogues. The predictions are derived from the analysis of substituent effects on the benzodioxole core.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃, δ in ppm)
| Compound | H-4 (s) | H-7 (s) | -CH₃ (s) | -OCH₂O- (s) |
| 5-Methyl-6-nitrobenzo[d]dioxole (Predicted) | ~7.25 | ~7.50 | ~2.30 | ~6.10 |
| 6-Nitrobenzo[d]dioxole moiety*[1] | 7.24 | 7.50 | - | 6.19 |
| 5-Methylbenzo[d]dioxole (Predicted) | ~6.62 | ~6.65 | 2.15 | 5.92 |
*Data for the 6-nitrobenzo[d]dioxole moiety is derived from the reported spectrum of (E)-3-(6-Nitrobenzo[d][2][3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one.[1]
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃, δ in ppm)
| Compound | C-4 | C-5 | C-6 | C-7 | C-3a | C-7a | -CH₃ | -OCH₂O- |
| 5-Methyl-6-nitrobenzo[d]dioxole (Predicted) | ~105 | ~135 | ~145 | ~108 | ~148 | ~146 | ~18 | ~103 |
| 6-Nitrobenzo[d]dioxole moiety*[1] | 105.6 | 140.6 | 146.0 | 107.5 | 148.0 | 151.9 | - | 103.3 |
| 5-Methylbenzo[d]dioxole (Predicted) | ~108 | ~130 | ~122 | ~109 | ~148 | ~146 | ~21 | ~101 |
*Data for the 6-nitrobenzo[d]dioxole moiety is derived from the reported spectrum of (E)-3-(6-Nitrobenzo[d][2][3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one.[1]
Experimental Protocols
A standard protocol for the acquisition of NMR spectra for small organic molecules like 5-Methyl-6-nitrobenzo[d]dioxole is detailed below.
General NMR Acquisition Protocol:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
-
Acquisition Time: An acquisition time of around 4 seconds is employed.
-
Relaxation Delay: A relaxation delay of 1 second is used.
-
Number of Scans: 16 to 64 scans are typically co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 240 ppm is set.
-
Acquisition Time: An acquisition time of around 1 second is employed.
-
Relaxation Delay: A relaxation delay of 2 seconds is used.
-
Number of Scans: Several hundred to a few thousand scans are co-added to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagram illustrates the chemical structure of 5-Methyl-6-nitrobenzo[d]dioxole with atom numbering for NMR correlation.
References
A Comparative Guide to the Mass Spectrometry Analysis of 5-Methyl-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methyl-6-nitrobenzo[d]dioxole, a key intermediate in various synthetic pathways. We present a comparative analysis of its expected performance with alternative analytical techniques, supported by detailed experimental protocols and data interpretation.
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of nitroaromatic compounds like 5-Methyl-6-nitrobenzo[d]dioxole. Due to the neutral nature of many nitroaromatics, achieving efficient ionization can be a challenge.[1] However, techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), particularly in negative ion mode, have proven effective.[2][3] Chemical derivatization to introduce an ionizable group is another strategy to enhance detection sensitivity.[1]
Predicted Fragmentation Pattern
Based on the general fragmentation behavior of nitroaromatic compounds, the mass spectrum of 5-Methyl-6-nitrobenzo[d]dioxole (molecular weight: 181.15 g/mol ) is expected to exhibit a prominent molecular ion peak. Subsequent fragmentation is likely to proceed through characteristic losses of the nitro group and rearrangements involving the dioxole ring.
Common fragmentation pathways for nitroaromatics include the loss of NO, NO2, and in some cases, decarbonylation of the benzene ring.[4] For 5-Methyl-6-nitrobenzo[d]dioxole, the following fragmentation ions are predicted:
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
| [M]⁻ | 181 | - |
| [M - NO]⁻ | 151 | NO |
| [M - NO₂]⁻ | 135 | NO₂ |
| [M - CH₃ - NO₂]⁻ | 120 | CH₃, NO₂ |
| [M - CO - NO₂]⁻ | 107 | CO, NO₂ |
Experimental Protocol: LC-MS/MS
This protocol provides a general framework for the analysis of 5-Methyl-6-nitrobenzo[d]dioxole. Optimization of specific parameters may be required based on the instrumentation used.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of 5-Methyl-6-nitrobenzo[d]dioxole in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary for sample cleanup and pre-concentration.[2]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: -40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the fragmentation of the parent ion (e.g., 15-30 eV).
-
Acquisition Mode: Full scan (m/z 50-300) and product ion scan of the [M-H]⁻ ion at m/z 180.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of 5-Methyl-6-nitrobenzo[d]dioxole. The choice of technique will depend on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and boiling point, followed by mass analysis. | High chromatographic resolution, excellent for volatile and thermally stable compounds.[5][6] | Potential for thermal degradation of nitroaromatics in the injector.[7] |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Robust and widely available, suitable for routine analysis of compounds with strong UV chromophores.[8] | Lower sensitivity and selectivity compared to MS detection, potential for matrix interference.[1] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and quantification without the need for a reference standard. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Visualizing the Processes
To further clarify the analytical workflow and the molecular fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS analysis of 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Proposed mass spectrometry fragmentation pathway of 5-Methyl-6-nitrobenzo[d]dioxole.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dl.astm.org [dl.astm.org]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Methyl-6-nitrobenzo[d]dioxole Against Other Nitroaromatics
For researchers, scientists, and professionals in drug development, understanding the reactivity of nitroaromatic compounds is crucial for predicting metabolic pathways, toxicity, and designing novel therapeutics. This guide provides a comparative analysis of the reactivity of 5-Methyl-6-nitrobenzo[d]dioxole against a range of other nitroaromatic compounds, supported by experimental data and detailed methodologies.
Nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic system, making these compounds susceptible to both nucleophilic attack and reduction. This guide focuses on comparing the reactivity of 5-Methyl-6-nitrobenzo[d]dioxole with other well-known nitroaromatics such as nitrobenzene, dinitrotoluene, and picric acid.
Theoretical Framework: The Role of Substituents
The reactivity of a substituted nitroaromatic compound is governed by the electronic effects of all substituents on the aromatic ring. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ). Electron-withdrawing groups generally have positive σ values and increase the susceptibility of the aromatic ring to nucleophilic attack while decreasing its susceptibility to electrophilic attack. Conversely, electron-donating groups have negative σ values.
For 5-Methyl-6-nitrobenzo[d]dioxole, the key substituents are the nitro group, the methyl group, and the fused methylenedioxy ring. The nitro group is strongly electron-withdrawing (σp = +0.78). The methyl group is weakly electron-donating by induction and hyperconjugation (σp = -0.17). The 3,4-methylenedioxy group, as a whole, is considered to be electron-donating.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following table summarizes key reactivity parameters for 5-Methyl-6-nitrobenzo[d]dioxole and other selected nitroaromatic compounds. The data includes one-electron reduction potentials, which indicate the ease of reduction of the nitro group, and Hammett constants to provide a theoretical basis for reactivity comparison.
| Compound | Structure | One-Electron Reduction Potential (E¹), V vs. NHE | Hammett Constant (σ) of other substituents |
| 5-Methyl-6-nitrobenzo[d]dioxole | O=N(=O)c1cc2OCOc2c(C)c1 | No experimental data found | -CH₃ (para to nitro): -0.17-O-CH₂-O- (fused ring) |
| Nitrobenzene | O=N(=O)c1ccccc1 | -0.486 | H: 0.00 |
| 4-Nitrotoluene | Cc1ccc(N(=O)=O)cc1 | -0.548 | -CH₃ (para): -0.17 |
| 2,4-Dinitrotoluene | Cc1ccc(N(=O)=O)cc1N(=O)=O | -0.34 (first reduction)[1] | -CH₃ (ortho/para to nitro), -NO₂ (ortho/meta to nitro) |
| 4-Nitroanisole | COc1ccc(N(=O)=O)cc1 | -0.565 | -OCH₃ (para): -0.27 |
| 4-Nitrochlorobenzene | Clc1ccc(N(=O)=O)cc1 | -0.443 | -Cl (para): +0.23 |
| Picric Acid (2,4,6-Trinitrophenol) | Oc1c(N(=O)=O)cc(N(=O)=O)cc1N(=O)=O | More easily reduced than dinitrotoluene | -OH (ortho/para), 2x -NO₂ (ortho/meta) |
Note: The one-electron reduction potentials are indicative of the ease of the initial step in the reduction of the nitro group. More positive potentials suggest a greater ease of reduction.
Experimental Protocols
To provide a practical context for the presented data, detailed methodologies for key experiments used to assess the reactivity of nitroaromatics are outlined below.
Experimental Protocol 1: Determination of One-Electron Reduction Potential by Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a substance.
Objective: To determine the one-electron reduction potential of a nitroaromatic compound.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Nitroaromatic compound of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of the nitroaromatic compound (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the reduction of the nitro group.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
The potential at the midpoint of the cathodic and anodic peaks for a reversible or quasi-reversible one-electron process corresponds to the formal reduction potential (E°'). This can be referenced to a standard electrode, such as the normal hydrogen electrode (NHE), for comparison.
Experimental Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) with Piperidine
Nucleophilic aromatic substitution (SNAr) is a key reaction for assessing the reactivity of the aromatic ring in nitroaromatics. The rate of this reaction is highly sensitive to the electronic nature of the substituents.
Objective: To determine the second-order rate constant for the SNAr reaction of a nitroaromatic compound with piperidine.
Materials:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Nitroaromatic compound (e.g., a chloronitrobenzene derivative)
-
Piperidine
-
Solvent (e.g., methanol, acetonitrile, or DMSO)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the nitroaromatic compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a series of piperidine solutions of varying concentrations in the same solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
To initiate a kinetic run, mix a known volume of the nitroaromatic stock solution with a known volume of one of the piperidine solutions in a cuvette. Ensure the concentration of piperidine is in large excess (at least 10-fold) compared to the nitroaromatic compound to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance. Record the absorbance as a function of time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
Repeat the experiment with different concentrations of piperidine.
-
Plot the obtained k_obs values against the corresponding piperidine concentrations. The slope of the resulting linear plot will be the second-order rate constant (k₂) for the SNAr reaction.[2]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the reactivity of nitroaromatic compounds.
Conclusion
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 6-Nitrobenzo[d]dioxole Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing critical insights into the conformational and electronic properties of novel compounds. This guide offers a comparative analysis of the crystallographic data for two derivatives of 6-nitrobenzo[d]dioxole, providing a framework for understanding their solid-state structures and the experimental protocols used to determine them.
While crystallographic data for 5-Methyl-6-nitrobenzo[d]dioxole was not publicly available, this guide examines two related structures: (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one and 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. The comparison of these derivatives provides valuable insights into the structural effects of different substituents on the 6-nitrobenzo[d]dioxole core.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for the two 6-nitrobenzo[d]dioxole derivatives, allowing for a direct comparison of their unit cell parameters and data refinement statistics.
Table 1: Crystal Data and Structure Refinement for (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one [1]
| Parameter | Value |
| Empirical Formula | C₁₉H₁₇NO₈ |
| Formula Weight | 387.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3044 (1) |
| b (Å) | 10.1264 (1) |
| c (Å) | 12.8600 (2) |
| α (°) | 93.112 (1) |
| β (°) | 103.959 (1) |
| γ (°) | 105.384 (1) |
| Volume (ų) | 882.91 (2) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor (R1) | 0.032 |
| wR2 | 0.083 |
Table 2: Crystal Data and Structure Refinement for 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile [2]
| Parameter | Value |
| Empirical Formula | C₁₁H₅N₃O₄ |
| Formula Weight | 243.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0953 (2) |
| b (Å) | 8.8847 (3) |
| c (Å) | 9.2212 (3) |
| α (°) | 84.470 (2) |
| β (°) | 67.634 (2) |
| γ (°) | 78.874 (2) |
| Volume (ų) | 527.30 (3) |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| R-factor (R1) | 0.048 |
| wR2 | 0.142 |
Structural Insights
In (E)-3-(6-Nitrobenzo[d][1][2]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the benzodioxole unit has a dihedral angle of 61.45 (6)° with respect to the methoxy-substituted phenyl ring.[1] The nitro group is twisted out of the plane of the benzene ring to which it is attached by 31.86 (17)°.[1] In the case of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, the nitro group is also rotated out of the plane of the adjacent aryl ring, by 29.91 (16)°.[2] The dioxolene ring in this molecule adopts an envelope conformation.[2]
Experimental Protocols
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal preparation to data analysis and structure refinement.
1. Crystallization: The initial and often most challenging step is to obtain single crystals of high quality. For the presented derivatives, crystallization was achieved from glacial acetic acid for the trimethoxyphenyl derivative and by slow evaporation from a solution for the malononitrile derivative.[1][2]
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded by a detector. For both analyzed compounds, data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[1][2]
3. Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of unique reflections with their corresponding intensities.
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. For the trimethoxyphenyl derivative, the structure was solved and refined using the SHELXTL software package.[1] For the malononitrile derivative, SHELXS97 and SHELXL97 were used for structure solution and refinement, respectively.[2]
Caption: General workflow for X-ray crystallography analysis.
Logical Relationship of Crystallographic Analysis
The process of determining a crystal structure is a logical progression from experimental data to a refined molecular model. The relationship between the key components of this process is illustrated below.
Caption: Logical flow from diffraction data to refined structure.
References
The Strategic Value of Substituted Benzodioxoles in Medicinal Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of scaffolds available, the benzodioxole moiety has garnered significant attention due to its presence in numerous biologically active natural products and synthetic compounds. This guide provides a comparative analysis of 5-Methyl-6-nitrobenzo[d]dioxole and other relevant building blocks, offering insights into their synthetic utility and potential in medicinal chemistry, supported by experimental data and protocols.
The 1,3-benzodioxole scaffold, also known as methylenedioxyphenyl, is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The inclusion of this moiety can enhance biological activity and modulate metabolic stability.[1] The introduction of substituents, such as methyl and nitro groups, onto the benzodioxole ring provides a powerful tool for fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Physicochemical Properties of Benzodioxole-Based Building Blocks
A fundamental aspect of a building block's utility is its inherent physicochemical properties. These parameters can influence solubility, permeability, and ultimately, the bioavailability of the final drug candidate. Below is a comparison of the calculated properties for 5-Methyl-6-nitrobenzo[d]dioxole and a closely related analogue, 5-Nitro-1,3-benzodioxole.
| Property | 5-Methyl-6-nitrobenzo[d]dioxole | 5-Nitro-1,3-benzodioxole |
| Molecular Formula | C₈H₇NO₄ | C₇H₅NO₄ |
| Molecular Weight | 181.15 g/mol | 167.12 g/mol |
| XLogP3 | 1.9 | 1.3 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 0 | 0 |
The presence of the methyl group in 5-Methyl-6-nitrobenzo[d]dioxole slightly increases its molecular weight and lipophilicity (XLogP3) compared to its non-methylated counterpart. This seemingly minor modification can have significant implications for a molecule's ability to cross cellular membranes and interact with hydrophobic pockets of target proteins.
Synthetic Utility and Experimental Protocols
The value of a building block is intrinsically linked to its synthetic accessibility and the ease with which it can be functionalized. The nitro group on the benzodioxole ring is a versatile functional handle that can be readily transformed into other functionalities, such as amines, which are pivotal for a wide range of coupling reactions in medicinal chemistry.
Synthesis of Nitrobenzodioxole Scaffolds
The nitration of the benzodioxole core is a common method to introduce the versatile nitro group. A general protocol for the synthesis of a related compound, 5-nitro-1,3-benzodioxole, is as follows:
Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [3]
-
Reaction Setup: 1,3-Benzodioxole (12.2 g) is dissolved in glacial acetic acid (75 ml) in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
Nitration: A solution of nitric acid (d=1.4, 9 ml) in glacial acetic acid (30 ml) is added dropwise to the stirred solution while maintaining the temperature between 15-25°C.
-
Reaction Monitoring: The mixture is stirred at room temperature overnight.
-
Work-up and Purification: The precipitated crystals are collected by filtration, washed with water, and recrystallized from alcohol to yield 5-nitro-1,3-benzodioxole.
This protocol can be adapted for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, starting from 5-methylbenzo[d]dioxole. The directing effects of the methyl and methylenedioxy groups would need to be considered to optimize the regioselectivity of the nitration.
Application in the Synthesis of Bioactive Molecules: A Case Study of Benzodioxole Derivatives as COX Inhibitors
While specific examples of the use of 5-Methyl-6-nitrobenzo[d]dioxole in the literature are scarce, the broader utility of the substituted benzodioxole scaffold is well-documented. A study by Hawash et al. (2020) details the synthesis and biological evaluation of a series of benzodioxole derivatives as cyclooxygenase (COX) inhibitors.[1] This study provides valuable insights into how the benzodioxole core can be elaborated to generate potent and selective enzyme inhibitors.
The general synthetic workflow for the preparation of these inhibitors is depicted below:
Caption: Synthetic workflow for benzodioxole-based COX inhibitors.
Quantitative Biological Data
The study by Hawash et al. provides quantitative data on the inhibitory activity of the synthesized benzodioxole derivatives against COX-1 and COX-2 enzymes, as well as their cytotoxicity. This data allows for a direct comparison with the known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | HeLa CC₅₀ (mM) |
| 3b (ortho-iodo ester) | 1.120 | 1.300 | 0.862 | >2 |
| 3e (meta-bromo ester) | 2.360 | 2.730 | 0.864 | 0.219 |
| 4d (ortho-iodo acid) | 33.700 | 18.630 | 1.809 | >2 |
| 4f (2,4-dichloro acid) | 0.725 | 3.570 | 0.203 | >2 |
| Ketoprofen | 0.031 | 0.158 | 0.196 | Not Reported |
| Data sourced from Hawash et al., 2020.[1] |
These results demonstrate that strategic substitution on the benzodioxole scaffold can lead to compounds with potent biological activity and varying degrees of selectivity. For instance, compound 4d showed a preference for inhibiting COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Comparison with Alternative Building Blocks
The choice of a building block often involves considering alternatives that may offer advantages in terms of synthetic accessibility, cost, or resulting biological activity profile.
Nitroaromatic Scaffolds
Nitroaromatic compounds, in general, are crucial building blocks in medicinal chemistry due to the versatile chemistry of the nitro group.[4] It can act as a strong electron-withdrawing group, influencing the acidity of adjacent protons and the reactivity of the aromatic ring. Furthermore, its reduction to an amine provides a key entry point for diversification.
Common Nitroaromatic Building Blocks:
-
Nitrobenzene and its derivatives: Simple, readily available starting materials.
-
Nitroimidazoles: Found in several approved drugs with antimicrobial and antiprotozoal activity.
-
Nitrofuran: Another heterocyclic scaffold with established antimicrobial properties.
The primary advantage of 5-Methyl-6-nitrobenzo[d]dioxole over simpler nitroaromatics is the presence of the rigid and lipophilic benzodioxole core, which can provide a specific three-dimensional orientation for substituents and enhance interactions with biological targets.
Bioisosteric Replacements for the Nitro Group
While the nitro group is a valuable synthetic handle, it can sometimes be associated with toxicity concerns due to its potential for metabolic reduction to reactive intermediates.[5] In such cases, medicinal chemists often explore bioisosteric replacements that mimic the steric and electronic properties of the nitro group while potentially mitigating its liabilities.
Potential Bioisosteres for the Nitro Group:
-
Cyano (-CN)
-
Trifluoromethyl (-CF₃)
-
Sulfonamide (-SO₂NHR)
-
Oxadiazole ring
The decision to use a nitro-containing building block like 5-Methyl-6-nitrobenzo[d]dioxole versus an alternative with a bioisosteric replacement depends on the specific goals of the drug discovery program and the acceptable risk profile for the target therapeutic area.
Signaling Pathway Considerations
The ultimate goal of employing these building blocks is to synthesize molecules that can modulate specific biological pathways implicated in disease. For instance, the COX inhibitors derived from the benzodioxole scaffold target the arachidonic acid pathway to reduce the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.
Conclusion
5-Methyl-6-nitrobenzo[d]dioxole represents a promising, albeit underexplored, building block in medicinal chemistry. Its structure combines the favorable properties of the benzodioxole scaffold with the synthetic versatility of the nitro group. While direct comparative data is limited, analysis of related structures, such as the benzodioxole-based COX inhibitors, highlights the potential of this scaffold in generating potent and selective bioactive molecules. The choice between 5-Methyl-6-nitrobenzo[d]dioxole and alternative building blocks will depend on a careful consideration of the desired physicochemical properties, synthetic strategy, and the specific biological target. Further exploration of this and other substituted benzodioxoles is warranted to fully unlock their potential in the development of new therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
Biological Activity of 5-Methyl-6-nitrobenzo[d]dioxole Derivatives: A Comparative Analysis
The core structure of 5-Methyl-6-nitrobenzo[d]dioxole combines a benzodioxole ring system, a methyl group, and a nitro group. Each of these components can contribute to the overall biological profile of the molecule. The benzodioxole moiety is found in numerous naturally occurring and synthetic compounds with a wide range of biological effects. The nitroaromatic group is a well-known pharmacophore, often associated with antimicrobial and cytotoxic activities, frequently through mechanisms involving bioreduction to reactive intermediates.
Potential Biological Activities: An Extrapolated View
Given the absence of direct experimental data, we can hypothesize potential biological activities for 5-Methyl-6-nitrobenzo[d]dioxole derivatives by examining related compounds.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components. It is plausible that 5-Methyl-6-nitrobenzo[d]dioxole derivatives could exhibit similar properties. A hypothetical workflow for screening such compounds for antimicrobial activity is presented below.
Caption: Hypothetical workflow for the antimicrobial evaluation of novel chemical compounds.
Cytotoxic Activity
The nitro group, particularly in an aromatic context, is also a feature of some anticancer agents. The mechanism can be similar to their antimicrobial effects, where bioreductive activation under the hypoxic conditions often found in solid tumors leads to selective cytotoxicity. Therefore, it is conceivable that derivatives of 5-Methyl-6-nitrobenzo[d]dioxole could be investigated for their potential as cytotoxic agents against various cancer cell lines.
Experimental Protocols for Related Compound Classes
While specific protocols for 5-Methyl-6-nitrobenzo[d]dioxole derivatives are unavailable, the following are standard methodologies used to assess the biological activities of related nitroaromatic and heterocyclic compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
A Comparative Guide to the Spectroscopic Interpretation of 5-Methyl-6-nitrobenzo[d]dioxole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Methyl-6-nitrobenzo[d]dioxole and structurally similar compounds. Due to the limited availability of published experimental spectra for 5-Methyl-6-nitrobenzo[d]dioxole, this document focuses on the interpretation of its expected spectroscopic characteristics based on data from closely related analogues: 5-nitro-1,3-benzodioxole and 6-nitropiperonal.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. Infrared (IR) spectroscopy provides information about the functional groups present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of a compound. A combined interpretation of these techniques allows for the unambiguous identification of a molecule's structure.
Data Presentation: A Comparative Analysis
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the compounds are summarized below.
| Functional Group | 5-Methyl-6-nitrobenzo[d]dioxole (Predicted) | 5-nitro-1,3-benzodioxole (Experimental)[1] | 6-nitropiperonal (Experimental) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | 3119 cm⁻¹ | Not specified |
| Aliphatic C-H Stretch (from -CH₃) | ~2960-2850 cm⁻¹ | N/A | Not specified |
| Asymmetric NO₂ Stretch | ~1530-1500 cm⁻¹ | 1609 cm⁻¹ | Not specified |
| Symmetric NO₂ Stretch | ~1350-1330 cm⁻¹ | 1437 cm⁻¹ | Not specified |
| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | ~1600, 1490 cm⁻¹ | Not specified |
| C-O-C Stretch (dioxole ring) | ~1250, 1040 cm⁻¹ | 1115 cm⁻¹ (asymmetric) | Not specified |
| -CH₂- (dioxole) scissoring | ~1480 cm⁻¹ | 1489 cm⁻¹ | Not specified |
Note: For 6-nitropiperonal, the presence of a carbonyl group from the aldehyde would introduce a strong C=O stretching band around 1700 cm⁻¹.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts for 5-Methyl-6-nitrobenzo[d]dioxole are compared with the experimental data for 5-nitro-1,3-benzodioxole.
| Proton Environment | 5-Methyl-6-nitrobenzo[d]dioxole (Predicted) | 5-nitro-1,3-benzodioxole (Experimental) |
| Aromatic H (adjacent to -CH₃) | Singlet, ~7.0-7.2 ppm | Doublet, J=12 Hz, 7.12 ppm |
| Aromatic H (adjacent to -NO₂) | Singlet, ~7.5-7.7 ppm | Doublet, J=3.2 Hz, 7.76 ppm & Doublet of doublets, J₁=12 Hz, J₂=3.2 Hz, 7.91 ppm |
| -OCH₂O- (dioxole ring) | Singlet, ~6.1-6.3 ppm | Singlet, 6.27 ppm |
| -CH₃ | Singlet, ~2.3-2.5 ppm | N/A |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Below is a predicted spectrum for 5-Methyl-6-nitrobenzo[d]dioxole compared to what would be expected based on general chemical shift knowledge for similar structures.
| Carbon Environment | 5-Methyl-6-nitrobenzo[d]dioxole (Predicted) | General Expected Range |
| Aromatic C-H | ~105-120 ppm | 100-130 ppm |
| Aromatic C (quaternary) | ~140-155 ppm | 120-160 ppm |
| -OCH₂O- (dioxole ring) | ~102-104 ppm | 100-105 ppm |
| -CH₃ | ~15-20 ppm | 10-25 ppm |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 5-Methyl-6-nitrobenzo[d]dioxole | C₈H₇NO₄ | 181.15[2][3] | Predicted: M⁺ at 181, loss of NO₂ (m/z 135), loss of CH₃ (m/z 166) |
| 5-nitro-1,3-benzodioxole | C₇H₅NO₄ | 167.12 | Experimental: M⁺ at 167, other fragments |
| 6-nitropiperonal | C₈H₅NO₅ | 195.13 | Experimental: M⁺ at 195, other fragments |
Experimental Protocols
Standard protocols for the spectroscopic analysis of solid organic compounds are detailed below.
Infrared (IR) Spectroscopy
Method: Potassium Bromide (KBr) Pellet
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of about 0.6 mL.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
-
Spectral Analysis: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.
Mass Spectrometry
Method: Electron Ionization (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a framework for interpreting the spectroscopic data of 5-Methyl-6-nitrobenzo[d]dioxole by leveraging data from analogous compounds. The provided protocols and workflow are intended to assist researchers in the structural characterization of this and other novel molecules.
References
Validation of 5-Methyl-6-nitrobenzo[d]dioxole Synthesis: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques essential for the validation of the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole. Due to the limited availability of a detailed, publicly accessible synthesis protocol and corresponding experimental data for 5-Methyl-6-nitrobenzo[d]dioxole, this document will focus on a proposed synthetic pathway and the established analytical methodologies used for the characterization and validation of similar nitrated benzodioxole compounds. This approach offers a foundational framework for researchers working on the synthesis and quality control of this and related molecules.
Proposed Synthesis and a Plausible Alternative Route
A plausible and commonly employed method for the synthesis of 5-Methyl-6-nitrobenzo[d]dioxole involves the direct nitration of 5-methylbenzo[d]dioxole. This electrophilic aromatic substitution reaction is a standard procedure for introducing a nitro group onto an aromatic ring. As a comparative alternative, the synthesis of the closely related 5-nitrobenzo[d]dioxole provides a well-documented protocol that can be adapted.
Table 1: Comparison of Synthetic Routes for Nitrated Benzodioxoles
| Feature | Proposed Synthesis of 5-Methyl-6-nitrobenzo[d]dioxole | Alternative: Synthesis of 5-nitrobenzo[d]dioxole |
| Starting Material | 5-Methylbenzo[d]dioxole | Benzo[d]dioxole |
| Key Reagents | Nitrating agent (e.g., Nitric acid in sulfuric acid or acetic acid) | Nitric acid in glacial acetic acid |
| General Reaction | Electrophilic Aromatic Substitution (Nitration) | Electrophilic Aromatic Substitution (Nitration) |
| Reported Yield | Data not available in public literature | High (e.g., ~90%) |
| Key Challenge | Control of regioselectivity to favor nitration at the 6-position. Potential for side-product formation. | Ensuring complete reaction and purification of the product from starting material and isomers. |
Experimental Protocols
Below are the detailed experimental protocols for the synthesis of the analogous 5-nitrobenzo[d]dioxole, which can serve as a starting point for developing a validated synthesis of 5-Methyl-6-nitrobenzo[d]dioxole, followed by the standard analytical techniques for characterization.
Synthesis of 5-nitrobenzo[d]dioxole (Alternative Route)
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve benzo[d]dioxole in glacial acetic acid.
-
Nitration: Cool the mixture and add a solution of nitric acid in glacial acetic acid dropwise, maintaining a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-nitrobenzo[d]dioxole.
Analytical Validation Techniques
The successful synthesis and purity of 5-Methyl-6-nitrobenzo[d]dioxole would be confirmed using a combination of the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): To determine the number and types of protons and their connectivity in the molecule. The spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the methylene protons of the dioxole ring. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR (Carbon NMR): To identify the number of unique carbon atoms in the molecule, confirming the presence of the benzodioxole core, the methyl group, and the nitro-substituted aromatic carbon.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key expected vibrational bands would include:
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
C-H stretching of the aromatic ring and the methyl group.
-
C-O-C stretching of the dioxole ring.
-
Aromatic C=C stretching.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of 5-Methyl-6-nitrobenzo[d]dioxole (181.15 g/mol ).[1][2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A single, sharp peak at a specific retention time under defined chromatographic conditions would indicate a high degree of purity. The method would involve:
-
Column: A suitable stationary phase, such as a C18 column.
-
Mobile Phase: An appropriate mixture of solvents (e.g., acetonitrile and water with a modifier like formic acid).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Data Presentation
Table 2: Expected ¹H NMR Data for 5-Methyl-6-nitrobenzo[d]dioxole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~6.0 | s | 2H | O-CH₂-O |
| ~2.3 | s | 3H | Ar-CH₃ |
Table 3: Expected IR Absorption Bands for 5-Methyl-6-nitrobenzo[d]dioxole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 | Strong | NO₂ asymmetric stretch |
| ~1340 | Strong | NO₂ symmetric stretch |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1250, ~1040 | Strong | C-O-C stretch (dioxole) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
Table 4: Expected Mass Spectrometry Data for 5-Methyl-6-nitrobenzo[d]dioxole
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| Other fragments | Structural fragments aiding in identification |
Table 5: HPLC Purity Analysis Parameters for 5-Methyl-6-nitrobenzo[d]dioxole
| Parameter | Value |
| Column | C18, specific dimensions |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan |
| Retention Time | Compound-specific |
| Purity (%) | >95% (typical target) |
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic and analytical workflows.
Caption: Proposed synthesis workflow for 5-Methyl-6-nitrobenzo[d]dioxole.
Caption: Analytical workflow for the validation of synthesized 5-Methyl-6-nitrobenzo[d]dioxole.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-6-nitrobenzo[d]dioxole: A Guide for Laboratory Professionals
Proper Disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or a specific safety data sheet (SDS).
I. Immediate Safety and Handling Precautions
Prior to handling 5-Methyl-6-nitrobenzo[d][1][2]dioxole for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). If an SDS for this specific compound is unavailable, precautions for a potentially hazardous substance should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Engineering Controls:
II. Chemical Waste Profile
A summary of key data for 5-Methyl-6-nitrobenzo[d][1][2]dioxole is provided below.
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| CAS Number | 32996-27-3 |
| Appearance | Solid (form may vary) |
| Known Hazards | Based on the functional groups (nitroaromatic, benzodioxole), potential hazards include toxicity, and possible instability. Nitroaromatic compounds can be explosive and should be handled with care. |
III. Step-by-Step Disposal Protocol
The disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole must comply with local, state, and federal regulations. The following protocol provides a general framework for its disposal as a hazardous chemical waste.
1. Waste Identification and Classification:
-
5-Methyl-6-nitrobenzo[d][1][2]dioxole should be classified as a hazardous waste. Nitroaromatic compounds are often categorized under specific EPA hazardous waste codes, such as those for reactive or toxic wastes.[3] It is the responsibility of the waste generator to ensure proper classification.
2. Waste Segregation:
-
Do not mix 5-Methyl-6-nitrobenzo[d][1][2]dioxole with other waste streams unless compatibility has been confirmed.
-
It should be segregated from incompatible materials, such as strong oxidizing agents, strong bases, and metals.
3. Waste Collection and Containerization:
-
Collect waste 5-Methyl-6-nitrobenzo[d][1][2]dioxole in a designated, properly labeled, and chemically compatible container.
-
The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.
-
For solid waste, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Methyl-6-nitrobenzo[d][1][2]dioxole"), and the associated hazards (e.g., "Toxic," "Handle with Care").
4. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from sources of ignition, heat, or direct sunlight.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with accurate information about the chemical, including its name, quantity, and any known hazards.
-
The primary method of disposal for this type of compound is typically high-temperature incineration by a licensed facility.
6. Decontamination of Empty Containers:
-
Empty containers that held 5-Methyl-6-nitrobenzo[d][1][2]dioxole must also be managed as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department.
IV. Emergency Procedures
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
For large spills, or if you are not equipped or trained to handle them, contact your institution's emergency response team or EHS department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps and relationships in the proper disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole.
Caption: A workflow diagram illustrating the key stages for the proper disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole.
Caption: A diagram showing the logical relationship between the chemical, its classification, governing regulations, and the ultimate goal of safe disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole, thereby minimizing risks to themselves, their colleagues, and the environment.
Personal protective equipment for handling 5-Methyl-6-nitrobenzo[d][1,3]dioxole
Essential Safety and Handling Guide for 5-Methyl-6-nitrobenzo[d][1][2]dioxole
This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole (CAS Number: 32996-27-3)[3][4]. The following procedures are based on best practices for handling similar nitro-containing aromatic compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling 5-Methyl-6-nitrobenzo[d][1][2]dioxole.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles and/or a face shield | Must comply with EN166 (EU) or NIOSH (US) standards.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected prior to use and changed frequently.[2] |
| Body Protection | Laboratory coat, disposable coveralls, or chemical-resistant suit | Should be appropriate for the scale of the operation and potential for splashing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic approach to handling 5-Methyl-6-nitrobenzo[d][1][2]dioxole is essential to prevent contamination and exposure.
1. Engineering Controls:
-
Always handle the compound in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have an emergency plan in place for spills or exposures.
-
Weighing and Transfer:
-
Conduct these operations over a disposable absorbent bench liner to contain any spills.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
-
For large spills, contact your institution's environmental health and safety department.
-
Logical Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for safely handling and disposing of 5-Methyl-6-nitrobenzo[d][1][2]dioxole.
Caption: Workflow for safe handling and disposal of 5-Methyl-6-nitrobenzo[d][1][2]dioxole.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
